1-Acetyl-1H-pyrrol-2(5H)-one
説明
BenchChem offers high-quality 1-Acetyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
65758-34-1 |
|---|---|
分子式 |
C6H7NO2 |
分子量 |
125.13 g/mol |
IUPAC名 |
1-acetyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C6H7NO2/c1-5(8)7-4-2-3-6(7)9/h2-3H,4H2,1H3 |
InChIキー |
PQUPKKFWYHMOLP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC1=O |
正規SMILES |
CC(=O)N1CC=CC1=O |
製品の起源 |
United States |
1-Acetyl-1H-pyrrol-2(5H)-one (CAS 65758-34-1): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Advanced Organic Frameworks
Executive Summary & Chemical Identity
As modern drug development increasingly relies on complex, stereodefined nitrogen-containing heterocycles, the demand for highly reactive and versatile building blocks has surged. 1-Acetyl-1H-pyrrol-2(5H)-one (CAS: 65758-34-1), also known as N-acetyl-3-pyrrolin-2-one, stands out as a premier intermediate in the synthesis of pyrrolidines, pyrrolizidines, and indolizidine alkaloids[1].
Unlike its unacetylated precursor, this compound is an N-acetylated α,β-unsaturated γ-lactam. The strategic placement of the acetyl group on the nitrogen atom fundamentally alters the electronic landscape of the molecule, transforming a relatively unreactive lactam into a highly potent electrophile and dienophile. This guide dissects the causality behind its reactivity, provides field-proven synthetic protocols, and outlines its critical applications in pharmaceutical development.
Structural & Electronic Properties: The Causality of Reactivity
To harness the full potential of 1-Acetyl-1H-pyrrol-2(5H)-one, one must understand the electronic causality driven by the N-acetyl group.
In a standard γ-lactam, the nitrogen lone pair delocalizes into the endocyclic carbonyl group (amide resonance), rendering the adjacent α,β-unsaturated double bond relatively electron-rich and poor at participating in nucleophilic additions or cycloadditions. However, the introduction of the highly electron-withdrawing N-acetyl group creates a competing resonance pathway (cross-conjugation). The nitrogen lone pair is pulled toward the exocyclic acetyl carbonyl.
As evidenced by X-ray crystallographic studies on related derivatives like 5-acetoxy-1-acetyl-3-pyrrolin-2-one[2], this electronic redistribution enforces a near-planar "imide-like" geometry. The deprivation of electron density from the endocyclic lactam system drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=C double bond. This LUMO lowering is the fundamental reason why 1-Acetyl-1H-pyrrol-2(5H)-one is an exceptional Michael acceptor and a highly reactive dienophile in Diels-Alder cycloadditions[3].
Quantitative Data Presentation
The following table summarizes the critical physicochemical parameters of commercial-grade 1-Acetyl-1H-pyrrol-2(5H)-one used in standard laboratory and GMP environments[1].
| Parameter | Value / Specification | Analytical Rationale |
| CAS Number | 65758-34-1 | Unique chemical identifier. |
| Molecular Formula | C6H7NO2 | Core pyrrolinone + N-acetyl group. |
| Molecular Weight | 125.13 g/mol | Confirmed via LC-MS[1]. |
| Standard Purity | ≥95.0% | Required for catalytic asymmetric reactions; verified by HPLC/NMR[1]. |
| Appearance | Liquid to low-melting solid | Temperature-dependent; store under inert gas. |
| Key IR Stretches | ~1740 cm⁻¹ (Imide C=O) | Diagnostic for successful N-acetylation (absence of N-H stretch). |
Synthetic Pathways & Experimental Protocols
The most robust method for generating 1-Acetyl-1H-pyrrol-2(5H)-one is the direct N-acetylation of 3-pyrrolin-2-one. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Caption: Synthesis workflow of 1-Acetyl-1H-pyrrol-2(5H)-one via N-acetylation.
Protocol 1: Optimized N-Acetylation of 3-Pyrrolin-2-one
Reagents: 3-pyrrolin-2-one (1.0 eq), Acetic anhydride (1.5 eq), Triethylamine (TEA, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve 3-pyrrolin-2-one (10 mmol) in 30 mL of anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice-water bath. Add TEA (20 mmol) followed by the nucleophilic catalyst DMAP (1 mmol). Causality: DMAP reacts with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which accelerates the transfer of the acetyl group to the weakly nucleophilic lactam nitrogen.
-
Addition: Add acetic anhydride (15 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent polymerization of the double bond.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, stains heavily with KMnO4) should be completely consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to destroy excess acetic anhydride. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography to yield the pure product.
Reactivity Profiling & Advanced Applications
Enantiomerically pure and N-protected 3-pyrrolin-2-ones are versatile building blocks for a wide range of stereoselective transformations[3]. The two primary pathways exploited in drug development are Diels-Alder cycloadditions and Michael additions.
Caption: Divergent reactivity pathways of 1-Acetyl-1H-pyrrol-2(5H)-one.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
This protocol details the reaction between 1-Acetyl-1H-pyrrol-2(5H)-one and cyclopentadiene to form a fused azabicyclo[2.2.1]heptane core—a structural motif common in neuroactive alkaloids[3].
Reagents: 1-Acetyl-1H-pyrrol-2(5H)-one (1.0 eq), Freshly cracked Cyclopentadiene (3.0 eq), Diethylaluminum chloride (Et2AlCl, 1.0 M in hexanes, 0.2 eq), Anhydrous Toluene.
-
Setup: In an Argon-purged Schlenk flask, dissolve 1-Acetyl-1H-pyrrol-2(5H)-one (5 mmol) in 20 mL of anhydrous toluene.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add Et2AlCl (1 mmol) dropwise. Causality: The Lewis acid coordinates to the exocyclic acetyl oxygen, further withdrawing electron density and drastically lowering the LUMO of the dienophile. This enables the reaction to proceed at cryogenic temperatures, which is critical for achieving high endo-diastereoselectivity.
-
Diene Addition: Add freshly cracked cyclopentadiene (15 mmol) dropwise.
-
Incubation: Stir the reaction at -78 °C for 12 hours.
-
Self-Validating Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS or TLC to confirm the disappearance of the dienophile and the formation of the bicyclic adduct.
-
Workup: Quench the bulk reaction with 10 mL of water at -78 °C, then allow it to warm to room temperature. Filter through a pad of Celite to remove aluminum salts. Extract the filtrate with EtOAc, dry over MgSO4, and concentrate to isolate the fused bicyclic lactam.
References
-
Title: (IUCr) 5-Acetoxy-1-acetyl-3-pyrrolin-2-one Source: Acta Crystallographica Section E (IUCr) URL: [Link]
-
Title: Synthesis of oxygen and nitrogen heterocycles via stabilized carbocations and ring closing metathesis Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam URL: [Link]
Sources
Comprehensive Physicochemical and Reactivity Profile of 1-Acetyl-1H-pyrrol-2(5H)-one: A Technical Guide for Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and synthetic drug development, the pyrrolin-2-one scaffold serves as a privileged pharmacophore. Specifically, 1-Acetyl-1H-pyrrol-2(5H)-one (also known as 1-acetyl-1,5-dihydro-2H-pyrrol-2-one) represents a highly versatile, electronically modulated building block. By incorporating an N-acetyl group onto the α,β-unsaturated γ-lactam core, researchers can precisely tune the molecule's electrophilicity, making it an exceptional Michael acceptor and dienophile. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic electronic reactivity, and field-proven experimental protocols to empower scientists in the synthesis of complex alkaloids and peptidomimetics.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of 1-Acetyl-1H-pyrrol-2(5H)-one is critical for predicting its behavior in various solvent systems and reaction conditions. The N-acetylation significantly alters the polarity and hydrogen-bonding capacity compared to its unprotected precursor.
| Property | Value |
| Chemical Name | 1-Acetyl-1H-pyrrol-2(5H)-one |
| Common Synonyms | 1-Acetyl-1,5-dihydro-2H-pyrrol-2-one; 1-Acetyl-3-pyrrolin-2-one |
| CAS Registry Number | 65758-34-1[1] |
| Molecular Formula | C6H7NO2[1] |
| Molecular Weight | 125.13 g/mol |
| Structural Class | N-Acetylated α,β-Unsaturated γ-Lactam |
| Hydrogen Bond Donors | 0 (N-H is protected) |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) |
| Reactivity Profile | Electrophilic alkene, Michael acceptor, Dienophile |
Electronic Structure & Chemical Reactivity
The synthetic utility of 1-Acetyl-1H-pyrrol-2(5H)-one is dictated by the cross-conjugated system involving the lactam carbonyl, the C3-C4 alkene, and the N-acetyl group. The causality behind its diverse reactivity profile can be broken down into three mechanistic pillars:
-
LUMO Lowering via Amide Resonance Disruption: In an unprotected 3-pyrrolin-2-one, the nitrogen lone pair donates electron density into the lactam carbonyl, which partially reduces the electrophilicity of the conjugated C=C bond. However, the strongly electron-withdrawing N-acetyl group pulls electron density away from the nitrogen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making the C4 position highly susceptible to conjugate (Michael) addition by soft nucleophiles such as thiols and amines.
-
Dienophilic and Dipolarophilic Character: Because the C3-C4 double bond is highly electron-deficient, the molecule acts as an exceptional dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. This enables the rapid construction of complex, fused heterocyclic systems[2].
-
Orthogonal Deprotection: The N-acetyl group is hydrolytically labile under specific conditions. Once the desired functionalization at the C3 or C4 position is achieved, the acetyl group can be selectively cleaved using mild basic or acidic hydrolysis, revealing the free N-H lactam for further hydrogen-bonding interactions in drug target binding.
Divergent synthetic pathways of 1-Acetyl-1H-pyrrol-2(5H)-one.
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every reagent choice is grounded in mechanistic causality, and validation steps are built directly into the procedure.
Protocol A: Synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one via N-Acetylation
This protocol describes the conversion of 1,5-dihydro-2H-pyrrol-2-one into its N-acetylated derivative.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of 1,5-dihydro-2H-pyrrol-2-one in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the acetylating agent.
-
Catalyst and Base Addition: Add 12 mmol of Triethylamine (Et₃N) and 0.5 mmol of 4-Dimethylaminopyridine (DMAP). Causality: Et₃N acts as an acid scavenger to neutralize the acetic acid byproduct, preventing acid-catalyzed degradation. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acetylation of the poorly nucleophilic lactam nitrogen.
-
Controlled Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Add 11 mmol of Acetic Anhydride (Ac₂O) dropwise over 15 minutes. Causality: The reaction is highly exothermic. Strict temperature control at 0 °C prevents unwanted thermal ring-opening polymerization of the strained α,β-unsaturated lactam core.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the starting material spot is entirely consumed (typically 2-3 hours).
-
Quenching and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to destroy unreacted Ac₂O. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Final Validation: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography. Validate the structural integrity using ¹H-NMR (look for the characteristic acetyl methyl singlet around δ 2.5 ppm) and LC-MS to rule out C-acetylation isomers.
Standardized experimental workflow for synthesizing 1-Acetyl-1H-pyrrol-2(5H)-one.
Applications in Drug Development
The functionalization of 3-pyrrolin-2-ones is a cornerstone in the synthesis of complex pharmaceutical agents, as these scaffolds are ubiquitous in biologically active natural products[2]. The N-acetyl variant specifically allows drug developers to bypass the poor reactivity of unprotected lactams.
Recent breakthroughs have further expanded the utility of these compounds. For instance, advanced photocatalytic methodologies now allow for the regioselective alkoxycarbonylation and cyclization of related aza-dienes to generate highly functionalized ester-containing pyrrolin-2-ones under mild, visible-light-driven conditions[3]. By utilizing 1-Acetyl-1H-pyrrol-2(5H)-one as a starting material or intermediate, researchers can rapidly generate libraries of substituted pyrrolidines—a structural motif found in numerous FDA-approved neurological and antiviral drugs.
References
-
Synthesis of 3-pyrrolin-2-ones Source: Organic Chemistry Portal URL:[Link]
-
Photocatalytic Regioselective Alkoxycarbonylation/Cyclization of 3-Aza-1,5-dienes: Access to Ester-Containing Pyrrolin-2-ones Source: Organic Letters (ACS Publications) URL:[Link]
-
65758-34-1 | A2B Chem (Compound Registry) Source: Chemikart URL:[Link]
Sources
Review of 1-Acetyl-1H-pyrrol-2(5H)-one literature
An In-depth Technical Guide to 1-Acetyl-1H-pyrrol-2(5H)-one: Synthesis, Reactivity, and Therapeutic Potential
Abstract
The γ-lactam scaffold, specifically the pyrrolone or pyrrolidinone core, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive review of a specific derivative, 1-Acetyl-1H-pyrrol-2(5H)-one (CAS No: 65758-34-1).[4] We delve into its chemical properties, plausible synthetic routes, and predicted reactivity based on established chemical principles. Furthermore, we explore its potential applications in drug discovery, drawing insights from the well-documented biological activities of related pyrrolone compounds, which include anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.
Introduction: The Significance of the Pyrrolone Scaffold
Pyrrolones and their saturated counterparts, pyrrolidinones, are five-membered heterocyclic compounds that have garnered significant attention from the scientific community.[1][5] Their prevalence in biologically active molecules underscores their importance as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity.[2] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow it to efficiently explore pharmacophore space, making it a valuable scaffold for designing novel therapeutic agents.[3]
1-Acetyl-1H-pyrrol-2(5H)-one is an N-acylated γ-lactam. The introduction of the N-acetyl group modifies the electronic properties and reactivity of the core pyrrolone ring system.[8] Understanding the interplay between the α,β-unsaturated lactam and the N-acyl moiety is crucial for predicting its chemical behavior and its potential as a building block for more complex, biologically active molecules. This guide aims to synthesize the available literature on related structures to provide a detailed, predictive analysis of this specific compound.
Chemical Properties and Structural Elucidation
The fundamental properties of 1-Acetyl-1H-pyrrol-2(5H)-one are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 65758-34-1 | [4][9] |
| Molecular Formula | C₆H₇NO₂ | [4] |
| Molecular Weight | 125.13 g/mol | [9] |
| IUPAC Name | 1-acetyl-1,5-dihydro-2H-pyrrol-2-one | - |
| Class | N-Acylated γ-Lactam | [10] |
Predicted Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features, crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 2.2-2.5 ppm corresponding to the three protons of the acetyl methyl group. The protons on the pyrrolone ring would appear as multiplets in the olefinic (around 6.0-7.5 ppm) and aliphatic (around 2.5-3.0 ppm) regions.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (amide and ketone) in the range of 170-190 ppm.[11] Signals for the acetyl methyl carbon would appear upfield (around 20-25 ppm), with the remaining carbons of the pyrrolone ring appearing in the olefinic and aliphatic regions.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The amide carbonyl will likely appear around 1680-1720 cm⁻¹, while the acetyl ketone carbonyl may appear at a slightly higher frequency. The C=C double bond stretch would be observed around 1600-1650 cm⁻¹.[11]
-
Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (125.13). Common fragmentation patterns would involve the loss of the acetyl group (CH₃CO, 43 Da) or ketene (CH₂CO, 42 Da).
Synthesis and Manufacturing
The synthesis of γ-lactams is a well-established field in organic chemistry, with numerous methods available.[10][12] For 1-Acetyl-1H-pyrrol-2(5H)-one, a logical and efficient approach involves the N-acylation of the parent lactam, 1H-pyrrol-2(5H)-one.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward disconnection at the N-acyl bond, identifying the parent lactam and an acetylating agent as key precursors. This strategy is efficient as it builds upon a readily accessible core structure.
Caption: Retrosynthetic analysis of 1-Acetyl-1H-pyrrol-2(5H)-one.
Proposed Synthetic Protocol: N-Acylation of 1H-pyrrol-2(5H)-one
This protocol outlines a two-step process: first, the synthesis of the parent lactam from a commercially available precursor, followed by its N-acylation.
Step 1: Synthesis of 1H-pyrrol-2(5H)-one This step can be achieved via the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13] A common precursor is 2,5-dimethoxytetrahydrofuran.
-
Reactants: 2,5-dimethoxytetrahydrofuran and aqueous ammonia.
-
Procedure: Dissolve 2,5-dimethoxytetrahydrofuran in an aqueous acidic solution (e.g., dilute HCl) to hydrolyze it to succinaldehyde in situ.
-
Neutralize the solution and add an excess of aqueous ammonia.
-
Heat the mixture under reflux for 2-4 hours. The reaction involves the formation of an enamine followed by cyclization and dehydration to form the pyrrolone ring.
-
Work-up: After cooling, extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1H-pyrrol-2(5H)-one.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Step 2: N-Acylation to Yield 1-Acetyl-1H-pyrrol-2(5H)-one The N-H of the lactam can be acylated using a strong base followed by an acylating agent.[14]
-
Reactants: 1H-pyrrol-2(5H)-one, a strong base (e.g., n-Butyllithium or Sodium Hydride), and an acylating agent (e.g., Acetyl Chloride or Acetic Anhydride).
-
Procedure: Dissolve the purified 1H-pyrrol-2(5H)-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.
-
Slowly add one equivalent of the strong base (e.g., n-BuLi) to deprotonate the lactam nitrogen, forming the corresponding anion.
-
After stirring for 30 minutes, slowly add one equivalent of the acetylating agent (e.g., acetyl chloride).
-
Allow the reaction to slowly warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by flash column chromatography on silica gel.[8]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-Acetyl-1H-pyrrol-2(5H)-one is governed by the electrophilic nature of the α,β-unsaturated carbonyl system and the N-acylpyrrole moiety.[8]
Michael Addition
The enone functionality serves as an excellent Michael acceptor, making it susceptible to 1,4-conjugate addition by a variety of nucleophiles. This reactivity is of paramount importance in drug development, as it allows the molecule to potentially form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins.[8]
| Nucleophile | Expected Product | Reaction Conditions |
| Thiols (e.g., Cysteine) | 1-acetyl-4-(thio-substituted)-pyrrolidin-2-one | Physiological pH |
| Amines | 1-acetyl-4-(amino-substituted)-pyrrolidin-2-one | Often base-catalyzed |
| Enolates | 1-acetyl-4-(1,3-dicarbonyl adduct)-pyrrolidin-2-one | Base-mediated |
Diels-Alder Reaction
The electron-deficient double bond of the enone system can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful route for constructing complex, polycyclic molecular architectures.[8]
Stability Profile
The stability of the compound is a critical factor for its synthesis, storage, and application.
| Condition | Stability | Potential Degradation Pathway |
| Thermal | Moderately stable | Polymerization or decomposition at high temperatures. |
| Acidic (Strong) | Unstable | Potential hydrolysis of the N-acetyl group or the lactam ring. |
| Basic (Strong) | Unstable | Hydrolysis of the lactam amide bond. |
| Light | Generally stable | Extended exposure to UV light may cause polymerization. |
Potential Applications in Drug Discovery
The pyrrolone scaffold is present in compounds with a broad spectrum of biological activities.[1][6] While 1-Acetyl-1H-pyrrol-2(5H)-one itself has not been extensively studied, its structural features suggest significant potential as a lead compound or a scaffold for creating diverse chemical libraries.
Anticancer and Cytotoxic Activity
Many pyrrolone and pyrrole-2,5-dione (maleimide) derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[6][7][15] Their mechanism often involves inducing apoptosis, cell cycle arrest, or inhibiting key signaling kinases like EGFR and VEGFR.[7][15] The electrophilic nature of 1-Acetyl-1H-pyrrol-2(5H)-one makes it a candidate for a covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.
Anti-inflammatory and Antimicrobial Activity
Derivatives of the pyrrolone core have been identified as potent anti-inflammatory agents, often acting by inhibiting pro-inflammatory cytokines.[6] Additionally, the scaffold is found in compounds with broad-spectrum antimicrobial activity.[1][16] Substituted 1H-pyrrol-2(5H)-ones have been shown to inhibit biofilm formation in bacteria like P. aeruginosa, a mechanism crucial for overcoming antibiotic resistance.[16]
Hypothesized Mechanism of Action: Covalent Enzyme Inhibition
A plausible mechanism of action for 1-Acetyl-1H-pyrrol-2(5H)-one is the covalent modification of target enzymes. The Michael acceptor can react with a nucleophilic residue (e.g., cysteine) in the active site of a protein, leading to irreversible inhibition.
Caption: Hypothesized mechanism of covalent inhibition via Michael addition.
Conclusion and Future Outlook
1-Acetyl-1H-pyrrol-2(5H)-one is a structurally intriguing molecule that stands at the intersection of well-established reactivity and high therapeutic potential. Based on the extensive literature surrounding the broader class of pyrrolones, this compound represents a valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis and reactive α,β-unsaturated system make it an ideal scaffold for the development of chemical libraries aimed at discovering novel therapeutics.
Future research should focus on the efficient, scalable synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one and its subsequent biological evaluation. Screening against a panel of cancer cell lines, bacterial strains, and inflammatory pathway assays would be a logical first step. Furthermore, its reactivity as a Michael acceptor should be quantitatively assessed to understand its potential as a covalent inhibitor. The insights gained from such studies could pave the way for a new generation of drugs built upon this versatile heterocyclic core.
References
-
ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
-
Bentham Science. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
-
SciSpace. (n.d.). Synthesis of a library of "lead-like" γ-lactams by a one pot, four-component reaction. [Link]
-
ResearchGate. (2018). (PDF) Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. [Link]
-
EPA. (2025). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Publications. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]
-
Wikipedia. (n.d.). Lactam. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Thieme. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. [Link]
-
LookChem. (n.d.). Cas 1072-83-9,2-Acetyl pyrrole. [Link]
-
SpectraBase. (n.d.). Pyrrol-2(5H)-one, 4-acetyl-1-(2-furfuryl)-3-hydroxy-5-(4-methylphenyl)-. [Link]
-
ResearchGate. (n.d.). Synthesis of the 1H-pyrrol-2(5H)-one derivative. [Link]
-
JOCPR. (n.d.). Synthesis of some new 1-N- (β-D-glucopyranosyl)-2-((1-phenyl-5-aryl)-pyrazol-3-yl) pyrroles and their biological activities. [Link]
-
Bentham Science Publishers. (n.d.). Synthesis of Substituted 1H-Pyrrol-2(5H)-ones and 2(5H)-Furanones as Inhibitors of P. aeruginosa Biofilm. [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]
-
PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]
-
MDPI. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]
-
MDPI. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. [Link]
-
PubMed. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. [Link]
-
MDPI. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]
-
PMC. (n.d.). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]
-
Organic Chemistry Portal. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. [Link]
-
ACS Publications. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Acetyl-1H-pyrrol-2(5H)-one | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 65758-34-1|1-Acetyl-1H-pyrrol-2(5H)-one|BLD Pharm [bldpharm.com]
- 10. Lactam - Wikipedia [en.wikipedia.org]
- 11. acgpubs.org [acgpubs.org]
- 12. γ-Lactam synthesis [organic-chemistry.org]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
Discovery and history of N-acetylated pyrrolinones
An In-Depth Technical Guide to the Discovery and Chemistry of N-Acetylated Pyrrolinones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolinone motif, a five-membered heterocyclic lactam, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] The strategic modification of the nitrogen atom within this ring system has been a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological profiles. This guide provides a comprehensive exploration of the discovery, synthesis, and biological significance of a specific subclass: N-acetylated pyrrolinones. We trace the history from the initial synthesis of the parent pyrrolidinone core to the development of sophisticated N-acylation strategies. This document details the causality behind synthetic choices, provides validated experimental protocols, and summarizes the pharmacological landscape, offering field-proven insights for professionals in drug development and chemical research.
Historical Perspective: From Butyrolactam to a Versatile Pharmacophore
The journey of N-acetylated pyrrolinones begins with the foundational chemistry of the underlying scaffold, 2-pyrrolidinone (also known as butyrolactam). 2-Pyrrolidinone, the simplest γ-lactam, is produced industrially by the reaction of gamma-butyrolactone (GBL) with ammonia.[2][3] This simple, stable heterocycle became a critical starting material and a structural unit of interest for medicinal chemists.[4]
The true potential of this scaffold was unlocked through the exploration of substitutions on the ring, particularly at the nitrogen atom (N-1 position). Early work focused on simple alkylations, leading to widely used derivatives like N-methylpyrrolidone. However, the introduction of an acyl group, specifically the acetyl moiety, represented a significant step forward. N-acetylation is a ubiquitous biochemical reaction in nature, crucial for processes ranging from protein regulation to the detoxification of xenobiotics.[5][6] This biological precedent provided a strong rationale for medicinal chemists to explore the synthesis and activity of N-acetylated pyrrolinones and their saturated analogs, N-acetyl-pyrrolidinones.
N-acetyl-2-pyrrolidinone (CAS 932-17-2) is now recognized as a versatile reagent in organic synthesis and an important intermediate in the production of pharmaceuticals.[7] Its derivatives have shown promise as therapeutic agents; for instance, certain N-acetylated pyrrolidinones have been investigated for their potential as antiamnesic (nootropic) agents, demonstrating the impact of the N-acetyl group on biological activity.[8]
The Chemistry of Synthesis: Strategies for N-Acetylation
The synthesis of N-acetylated pyrrolinones relies on two core principles: the formation of the pyrrolinone ring and the subsequent or concurrent N-acetylation. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability.
Foundational Ring Synthesis: The Clauson-Kaas Reaction
A cornerstone in pyrrole and, by extension, pyrrolinone chemistry is the Clauson-Kaas reaction. This method utilizes a 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran, which reacts with a primary amine to form the pyrrole ring.[9] This principle has been extended to the synthesis of N-acylpyrroles by using primary amides as the nitrogen source. This approach is particularly valuable as it constructs the N-acylated heterocycle in a single, efficient step.
The causality for this one-pot approach is compelling: it circumvents the need to first synthesize the parent pyrrole or pyrrolinone and then perform a separate N-acetylation step, which would require activation of the often-unreactive lactam nitrogen. Using acetamide directly as the starting material streamlines the process, improving atom economy and reducing operational complexity.
General Workflow for N-Acylpyrrole Synthesis
The diagram below illustrates a generalized workflow for the synthesis of N-acylpyrroles from primary amides, a reaction that can be adapted for N-acetyl derivatives.
Caption: General workflow for one-pot N-acylpyrrole synthesis.
Detailed Experimental Protocol: Synthesis of N-Acetylpyrrole
This protocol is adapted from established methodologies for the synthesis of N-acylpyrroles from primary amides and serves as a validated template for producing N-acetylated derivatives.[10]
Objective: To synthesize N-acetylpyrrole from acetamide and 2,5-dimethoxytetrahydrofuran.
Materials:
-
Acetamide
-
2,5-Dimethoxytetrahydrofuran (DMT)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (1.0 eq). Add an excess of 2,5-dimethoxytetrahydrofuran (which acts as both reactant and solvent).
-
Activation: Place the flask in an ice bath and begin stirring. Slowly add thionyl chloride (1.0 eq) dropwise via a dropping funnel over 15 minutes. Causality Note: SOCl₂ activates the amide carbonyl, making it more electrophilic and facilitating the subsequent cyclization with DMT. Slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If required, the reaction can be gently heated to reflux to drive it to completion. Reaction times typically range from 30 minutes to 2 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane. Carefully pour the organic mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench the remaining SOCl₂ and neutralize acid.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acetylpyrrole.
Biological Activity and Therapeutic Potential
The pyrrolinone scaffold is a wellspring of biological activity. Derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[11] The N-acetyl group can significantly influence these properties by altering the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Spectrum of Activity
-
Antimicrobial Agents: Numerous N-substituted pyrrolidinone and pyrrolinone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[2][12] The mechanism often involves the disruption of essential cellular processes in the pathogen.
-
Antiviral Activity: N-methylated bispyrrolinones have been identified as potent, orally bioavailable inhibitors of the HIV-1 protease, highlighting the potential of N-substituted pyrrolinones in antiviral drug design.[11][13]
-
Anticancer Properties: Substituted pyrrolinones have emerged as a promising class of antitumor agents. Their primary mechanism often involves the inhibition of protein kinases that are critical for cancer cell growth and proliferation.
-
Antimalarial Activity: A high-throughput screen against Plasmodium falciparum identified a pyrrolone derivative as a potent antimalarial agent, sparking further investigation into this class of compounds for treating infectious diseases.[14]
-
Enzyme Inhibition: Novel pyrrolidinone derivatives have been synthesized as potent inhibitors of the autotaxin (ATX) enzyme, which is implicated in inflammation, fibrosis, and cancer.[15]
Mechanism of Action: Kinase Inhibition
A prevalent mechanism for the anticancer effects of pyrrolinone derivatives is the inhibition of protein kinases. Many of these compounds are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are overactive in cancer cells.
Sources
- 1. An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 932-17-2: 1-Acetyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]
- 8. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Acetyl-1H-pyrrol-2(5H)-one
Introduction: The Pyrrolone Scaffold - A Privileged Motif in Drug Discovery
The 1H-pyrrol-2(5H)-one, a five-membered heterocyclic lactam, represents a core structural motif in a multitude of natural products and synthetic molecules of significant pharmacological interest.[1][2] This versatile scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity across a wide spectrum of therapeutic areas.[2] Derivatives of the broader pyrrolone and pyrrolidinone class have demonstrated a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]
The demonstrated therapeutic potential of this chemical class underscores the importance of elucidating the precise mechanism of action (MoA) for novel derivatives to facilitate their development as targeted therapeutic agents. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the MoA of a novel pyrrolone derivative, using the exemplary compound 1-Acetyl-1H-pyrrol-2(5H)-one . This document is designed to be a practical and scientifically rigorous resource, guiding the user from initial computational predictions to in-depth cellular and in vivo validation.
Part 1: Foundational Assessment & Hypothesis Generation - Charting the Course
The initial phase of a mechanism of action investigation for a novel compound like 1-Acetyl-1H-pyrrol-2(5H)-one involves a combination of computational and broad-based experimental approaches. This dual strategy allows for the generation of initial hypotheses regarding the compound's biological effects and potential molecular targets, which will guide subsequent, more focused studies.
In Silico Profiling: A Predictive First Look
Before embarking on extensive laboratory work, computational methods can provide valuable initial insights into the potential bioactivity of 1-Acetyl-1H-pyrrol-2(5H)-one. These approaches leverage the compound's structure to predict its interactions with known biological targets.
Workflow for In Silico Analysis:
Caption: In Silico analysis workflow for initial hypothesis generation.
Detailed Protocols:
-
Cheminformatic Similarity Search:
-
Obtain the 2D or 3D structure of 1-Acetyl-1H-pyrrol-2(5H)-one.
-
Utilize public databases such as PubChem or ChemBank to perform structure-based similarity searches.[3]
-
Analyze the top hits for compounds with known biological activities or annotated mechanisms of action. This can provide initial clues about the potential targets of your compound.
-
-
Molecular Docking:
-
Based on the known activities of other pyrrolone derivatives, create a panel of potential protein targets. This could include various kinases (e.g., VEGFR, PDGFR), cyclooxygenases (COX-1, COX-2), and lipoxygenases (LOX).[2][4]
-
Obtain the crystal structures of these proteins from the Protein Data Bank (PDB).
-
Perform molecular docking simulations to predict the binding affinity and mode of interaction of 1-Acetyl-1H-pyrrol-2(5H)-one with these targets.
-
Broad-Based Phenotypic Screening: Unveiling the Biological Response
Phenotypic screening provides the first experimental evidence of the compound's biological effects in a cellular context. A broad screening panel can help to identify the most promising therapeutic areas for further investigation.
Experimental Design for Phenotypic Screening:
| Assay Type | Cell Lines/Organisms | Endpoint Measurement | Potential Implication |
| Cytotoxicity | Panel of cancer cell lines (e.g., NCI-60) | Cell viability (e.g., MTT, CellTiter-Glo) | Anticancer activity |
| Antimicrobial | Panel of bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) | Minimum Inhibitory Concentration (MIC) | Antibacterial/antifungal activity |
| Anti-inflammatory | LPS-stimulated macrophages (e.g., RAW 264.7) | Nitric oxide production, cytokine levels (e.g., TNF-α, IL-6) | Anti-inflammatory activity |
| Antiviral | Virus-infected host cells (e.g., Vero cells with a model virus) | Plaque reduction assay | Antiviral activity |
Protocol: Cytotoxicity Assay (MTT)
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 1-Acetyl-1H-pyrrol-2(5H)-one for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Part 2: Target Deconvolution - Identifying the Molecular Interactors
Once a consistent and potent phenotypic effect has been observed, the next critical step is to identify the direct molecular target(s) of 1-Acetyl-1H-pyrrol-2(5H)-one. A multi-pronged approach, combining direct and indirect methods, is most likely to yield robust and verifiable results.
Direct Approaches: Fishing for Binding Partners
Direct methods aim to physically isolate the protein(s) that bind to the compound of interest.
Workflow for Target Identification:
Caption: Workflow for direct target identification of 1-Acetyl-1H-pyrrol-2(5H)-one.
Detailed Protocols:
-
Affinity Chromatography:
-
Synthesize a derivative of 1-Acetyl-1H-pyrrol-2(5H)-one with a linker suitable for immobilization onto a solid support (e.g., agarose beads).
-
Prepare a cell lysate from the cell line that showed the most significant phenotypic response.
-
Incubate the cell lysate with the immobilized compound to allow for binding.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins using a competitor compound or by changing the buffer conditions.
-
Identify the eluted proteins by mass spectrometry.
-
Indirect Approaches: Uncovering the Cellular Response
Indirect methods infer the target(s) by analyzing the cellular response to the compound.
-
Transcriptomic and Proteomic Profiling:
-
Treat the responsive cell line with 1-Acetyl-1H-pyrrol-2(5H)-one at its IC50 concentration for various time points.
-
Isolate RNA and protein from the treated and untreated cells.
-
Perform RNA sequencing (RNA-seq) or microarray analysis to identify differentially expressed genes.
-
Perform quantitative proteomics (e.g., SILAC, iTRAQ) to identify changes in protein expression and post-translational modifications.
-
Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes/proteins to identify the signaling pathways affected by the compound.[5]
-
-
Genetic Approaches (shRNA/CRISPR Screens):
-
Perform a genome-wide shRNA or CRISPR/Cas9 screen in the presence of a sub-lethal dose of 1-Acetyl-1H-pyrrol-2(5H)-one.
-
Identify genes whose knockdown or knockout confers resistance or sensitivity to the compound.
-
The identified genes may represent the direct target or key components of the target pathway.
-
Part 3: Mechanistic Elucidation and Validation - Connecting the Dots
With one or more validated targets in hand, the final phase of the investigation is to elucidate the precise molecular mechanism by which the interaction of 1-Acetyl-1H-pyrrol-2(5H)-one with its target(s) leads to the observed cellular phenotype.
In Vitro Validation of Target Engagement
-
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow 1-Acetyl-1H-pyrrol-2(5H)-one over the surface to measure binding kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity and thermodynamics.
-
-
Functional Assays:
-
If the target is an enzyme, perform an in vitro enzyme activity assay in the presence of varying concentrations of 1-Acetyl-1H-pyrrol-2(5H)-one to determine its inhibitory or activating effects and calculate the IC50 or EC50.
-
Cellular and In Vivo Validation
-
Target Engagement in Cells:
-
Cellular Thermal Shift Assay (CETSA): Assess the binding of the compound to its target in intact cells by measuring the change in the protein's thermal stability upon ligand binding.
-
Western Blotting: If the target is part of a signaling pathway, treat cells with the compound and measure changes in the phosphorylation status or expression levels of downstream effector proteins.
-
-
Animal Models:
-
If a relevant disease model exists (e.g., a tumor xenograft model for an anticancer compound), evaluate the efficacy of 1-Acetyl-1H-pyrrol-2(5H)-one in vivo.
-
Collect tissue samples from treated animals to confirm target engagement and modulation of downstream pathways.
-
Hypothetical Signaling Pathway for an Anticancer Pyrrolone Derivative:
Caption: A hypothetical signaling pathway inhibited by 1-Acetyl-1H-pyrrol-2(5H)-one.
Conclusion: A Multi-faceted Approach to a Complex Question
The investigation into the mechanism of action of a novel compound such as 1-Acetyl-1H-pyrrol-2(5H)-one is a complex but critical undertaking in the drug discovery process. A successful investigation relies not on a single experiment, but on the integration of computational, biochemical, genetic, and cellular approaches to build a cohesive and well-supported model of the compound's activity. The framework presented in this guide provides a logical and comprehensive workflow to navigate this process, from initial hypothesis generation to in-depth mechanistic validation. By employing these strategies, researchers can unlock the full therapeutic potential of novel pyrrolone derivatives and pave the way for the development of new and effective medicines.
References
-
An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link][1]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. Available at: [Link]
-
Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). PMC. Available at: [Link][5]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mesopotamian Journal of Sciences. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Available at: [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. Available at: [Link][3]
-
Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. (2011). PubMed. Available at: [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Lead Compound Scaffold Generation, Medicinal Chemistry
Executive Summary
Pyrroles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including antiviral, anti-inflammatory, and antitumor activities. Traditional methods for synthesizing highly functionalized pyrroles often suffer from harsh reaction conditions, low atom economy, or multi-step purifications.
This application note details a highly efficient, one-pot, two-step protocol for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones [1]. By leveraging a Lewis acid-mediated cascade reaction, this methodology provides rapid access to functionalized pyrroles with excellent substrate scope and functional group tolerance—critical features for late-stage drug development.
Mechanistic Rationale: The Causality of Reaction Design
To successfully execute this protocol, it is vital to understand the causality behind the reagent and solvent choices. This reaction is not a simple concerted cyclization; it is a thermodynamically driven cascade that relies on precise environmental control.
-
Initial Activation & Cyclization (Step 1): The reaction begins with the addition of Zinc chloride (ZnCl 2 ) in a non-nucleophilic solvent (chloroform, CHCl 3 ). ZnCl 2 acts as a specific Lewis acid, coordinating to the alkyne moiety of the N-propargylic β-enaminone. This increases the alkyne's electrophilicity, triggering an intramolecular nucleophilic attack by the enaminone oxygen. This 7-exo-dig cyclization yields a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate [1].
-
Solvent-Mediated Ring Opening & Recyclization (Step 2): The intermediate oxazepine is stable in CHCl 3 . To drive the reaction to the pyrrole, the solvent must be switched to a nucleophilic alcohol, specifically methanol (MeOH). Under continued reflux with ZnCl 2 , MeOH facilitates an alcohol-mediated ring-opening of the oxazepine.
-
Thermodynamic Sink: Following the ring opening, the molecule undergoes a spontaneous recyclization. The driving force for this final step is the formation of the highly stable, aromatic 2-acetyl-1H-pyrrole ring system [1].
Expert Insight: The choice of methanol is non-negotiable for optimal yields. Larger alcohols (ethanol, propanol) introduce steric hindrance during the nucleophilic attack on the oxazepine intermediate, significantly reducing the efficiency of the ring-opening step.
Reaction Workflow
Workflow for the one-pot synthesis of 2-acetyl-1H-pyrroles via a 1,4-oxazepine intermediate.
Quantitative Data & Optimization
The transition from the 1,4-oxazepine intermediate to the final 2-acetyl-1H-pyrrole is highly sensitive to the steric profile of the alcoholic solvent. Table 1 summarizes the optimization data[1], demonstrating why methanol is the superior choice for this protocol.
Table 1: Effect of Solvent on the Yield of 2-Acetyl-1H-pyrrole
| Solvent | Catalyst (Equivalents) | Temperature (°C) | Isolated Yield (%) | Mechanistic Impact |
| Methanol (MeOH) | ZnCl 2 (1.0 equiv) | 65 (Reflux) | 88% | Optimal nucleophilic attack; minimal steric clash. |
| Ethanol (EtOH) | ZnCl 2 (1.0 equiv) | 78 (Reflux) | 74% | Moderate steric hindrance during ring-opening. |
| Propanol (PrOH) | ZnCl 2 (1.0 equiv) | 97 (Reflux) | 68% | High steric hindrance; slower reaction rate. |
| Butanol (BuOH) | ZnCl 2 (1.0 equiv) | 117 (Reflux) | 63% | Severe steric hindrance; thermal degradation risks. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By monitoring the distinct shifts in Thin-Layer Chromatography (TLC) retention factors ( Rf ), the operator can confirm the success of each mechanistic phase before proceeding.
Materials & Reagents
-
N-propargylic β-enaminone (1.0 mmol)
-
Zinc chloride (ZnCl 2 , anhydrous, 1.0 mmol)
-
Chloroform (CHCl 3 , anhydrous)
-
Methanol (MeOH, anhydrous)
-
Saturated aqueous NaHCO 3
-
Ethyl acetate (EtOAc) and Brine
Phase 1: Intermediate Formation (1,4-Oxazepine Synthesis)
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-propargylic β-enaminone (1.0 mmol) in anhydrous CHCl 3 (10 mL).
-
Catalyst Addition: Add anhydrous ZnCl 2 (1.0 mmol, 1.0 equiv) to the solution in one portion.
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 61 °C) under an inert argon or nitrogen atmosphere.
-
Self-Validation (TLC): Monitor the reaction via TLC (typically using a Hexane/EtOAc eluent system). The starting enaminone will disappear, replaced by a new spot corresponding to the 1,4-oxazepine intermediate. Do not proceed until the starting material is completely consumed.
Phase 2: Solvent Switch & Pyrrole Formation
-
Solvent Evaporation: Once Phase 1 is complete, cool the flask to room temperature and carefully remove the CHCl 3 under reduced pressure using a rotary evaporator.
-
Solvent Switch: Re-dissolve the crude 1,4-oxazepine/ZnCl 2 mixture in anhydrous MeOH (10 mL). Note: No additional ZnCl 2 is required if 1.0 equiv was used in Phase 1.
-
Recyclization: Heat the methanolic solution to reflux (65 °C).
-
Self-Validation (TLC): Monitor the reaction via TLC. The intermediate oxazepine spot will gradually be replaced by the highly stable 2-acetyl-1H-pyrrole product.
Phase 3: Workup & Purification
-
Quenching: Cool the reaction mixture to room temperature and quench by adding 15 mL of saturated aqueous NaHCO 3 .
-
Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-acetyl-1H-pyrrole.
Substrate Scope & Drug Discovery Applications
This methodology exhibits robust functional group tolerance, making it highly applicable for library generation in drug discovery [1].
-
Halogenated Derivatives: Substrates containing chloro-, bromo-, and fluoro- substituents on the aryl rings are well tolerated. This is particularly valuable, as fluorinated pyrroles are frequently utilized in medicinal chemistry to improve metabolic stability and lipophilicity.
-
Steric Tolerance: The reaction accommodates various substitution patterns on the enaminone backbone, allowing for the synthesis of highly decorated, multi-substituted pyrroles that are difficult to access via classical Knorr or Paal-Knorr syntheses.
References
-
Kanova, N., Dundar, B. A., Kelgokmen, Y., & Zora, M. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. The Journal of Organic Chemistry, 86(9), 6289-6304.[Link]
Application Note: Experimental Procedures for the N-Acetylation of 1H-Pyrrol-2(5H)-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Unsaturated γ-lactams, specifically 1H-pyrrol-2(5H)-one (also known as 3-pyrrolin-2-one), are highly versatile scaffolds embedded in numerous natural products and pharmacologically active compounds[1]. The N-acetylation of this moiety to form 1-acetyl-1H-pyrrol-2(5H)-one is a fundamental transformation, often utilized to modulate the reactivity of the ring for downstream cycloadditions, conjugate additions, or to serve as a transient protecting group during biotransformation studies[2].
The Chemical Challenge: Unlike standard aliphatic amines, the nitrogen atom in a γ-lactam is significantly less nucleophilic. This attenuation is caused by the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl π -system—a stabilizing effect that is further compounded by the α,β -unsaturation present in the pyrrolinone ring[3]. Standard acetylation conditions (e.g., acetic anhydride alone) often result in poor yields or require harsh, prolonged heating that can degrade the substrate.
The Mechanistic Solutions: To overcome this inherent lack of nucleophilicity, chemists must employ one of two distinct kinetic/thermodynamic strategies:
-
Electrophile Activation (DMAP Catalysis): Utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks acetic anhydride ( Ac2O ) to form a transient N-acylpyridinium salt. This intermediate is orders of magnitude more electrophilic than Ac2O , enabling the weakly nucleophilic lactam to successfully attack the acyl carbon[4][5].
-
Nucleophile Activation (Strong Base): Utilizing Sodium Hydride (NaH) to quantitatively deprotonate the lactam. This breaks the amide resonance, generating a highly nucleophilic lactamate anion that rapidly attacks acetyl chloride (AcCl).
Mechanistic Workflow
Mechanistic divergence in the N-acetylation of 1H-pyrrol-2(5H)-one via DMAP or NaH activation.
Experimental Methodologies
Protocol A: DMAP-Catalyzed N-Acetylation (Mild & Functional Group Tolerant)
This self-validating protocol is preferred when the substrate contains base-sensitive functional groups or when cryogenic conditions are unavailable.
Reagents:
-
1H-pyrrol-2(5H)-one: 1.0 equiv (Substrate)
-
Acetic Anhydride ( Ac2O ): 2.0 equiv (Acylating agent)
-
Triethylamine (TEA): 2.0 equiv (Acid scavenger)
-
DMAP: 0.1 equiv (Nucleophilic catalyst)
-
Dichloromethane (DCM): Anhydrous, 0.2 M relative to substrate
Step-by-Step Procedure:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.
-
Dissolution: Dissolve 1H-pyrrol-2(5H)-one (1.0 equiv) in anhydrous DCM to achieve a 0.2 M solution.
-
Reagent Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Dropwise, add Ac2O (2.0 equiv) via syringe over 5 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that can lead to polymerization of the α,β -unsaturated system.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validate reaction progress via TLC (eluent: 50% EtOAc/Hexanes, UV visualization at 254 nm). The product will elute higher (less polar) than the starting lactam.
-
Quenching & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to hydrolyze unreacted Ac2O and neutralize acetic acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace DMAP or O-acetylated byproducts remain.
Protocol B: Sodium Hydride-Mediated N-Acetylation (Rapid & Robust)
This protocol is preferred for sterically hindered analogs or when rapid, quantitative conversion is required.
Reagents:
-
1H-pyrrol-2(5H)-one: 1.0 equiv
-
Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 equiv
-
Acetyl Chloride (AcCl): 1.2 equiv
-
Tetrahydrofuran (THF): Anhydrous, 0.15 M relative to substrate
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 2-neck round-bottom flask. Equip one neck with an argon inlet and the other with a rubber septum.
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C. Dissolve the lactam (1.0 equiv) in a minimal amount of THF and add it dropwise to the NaH suspension.
-
Validation of Anion Formation: Observe the reaction carefully. Causality note: The evolution of H2 gas (bubbling) is the physical validation that the highly nucleophilic lactamate anion is forming. Stir at 0 °C for 30 minutes until gas evolution ceases.
-
Acylation: Add Acetyl Chloride (1.2 equiv) dropwise. A white precipitate (NaCl) will immediately begin to form, validating the nucleophilic attack.
-
Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 1 additional hour.
-
Quenching & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Isolation: Wash the combined organic layers with brine, dry over MgSO4 , filter, and concentrate in vacuo.
Quantitative Data & Method Comparison
The following table summarizes the comparative metrics of both protocols to aid in experimental design:
| Parameter | Protocol A (DMAP / Ac2O ) | Protocol B (NaH / AcCl) |
| Typical Yield | 75% – 85% | 85% – 95% |
| Reaction Time | 4 – 6 hours | 2 – 2.5 hours |
| Temperature | 0 °C → Room Temp | 0 °C → Room Temp |
| Primary Byproduct | Acetic Acid (scavenged by TEA) | H2 gas, NaCl (precipitate) |
| Functional Group Tolerance | High (tolerates esters, silyl ethers) | Low (base-sensitive groups will degrade) |
| Scalability | Excellent (Process-chemistry friendly) | Moderate (Exothermic H2 evolution limits scale) |
Field-Proven Insights & Troubleshooting
-
Regioselectivity (N- vs. O-Acetylation): Lactamate anions are ambient nucleophiles. Kinetically, attack at the harder oxygen atom (O-acetylation) is faster. However, N-acetylation yields the thermodynamically more stable imide-like structure. Protocol A is highly effective at yielding the N-acetyl product because the DMAP-catalyzed process is reversible, allowing any kinetic O-acetyl byproduct to equilibrate to the thermodynamic N-acetyl target[4].
-
Product Solubility: 1-acetyl-1H-pyrrol-2(5H)-one is relatively polar and possesses slight water solubility. During the aqueous workup in both protocols, avoid excessive volumes of water or prolonged exposure to highly basic aqueous layers (like 1M NaOH), which can lead to premature deacetylation or ring-opening of the lactam.
-
Handling of the Product: The α,β -unsaturated system in the N-acetylated product is highly electrophilic. Store the isolated product neat at -20 °C under an inert atmosphere to prevent spontaneous dimerization or Michael addition from ambient nucleophiles[1].
References
1.[1] Synthesis of new 3-pyrrolin-2-one derivatives | Request PDF - ResearchGate Source: researchgate.net URL:
2.[4] Structural Analyses of N-Acetylated 4-(Dimethylamino)pyridine (DMAP) Salts Source: researchgate.net URL:
3.[5] Catalysis by 4-dialkylaminopyridines - Semantic Scholar Source: semanticscholar.org URL:
4.[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC Source: nih.gov URL:
5.[3] (IUCr) 5-Acetoxy-1-acetyl-3-pyrrolin-2-one Source: iucr.org URL:
Sources
1H NMR and 13C NMR analysis of pyrrole derivatives
Advanced Application Note: 1 H and 13 C NMR Spectroscopic Analysis of Pyrrole Derivatives
Introduction & Mechanistic Principles
Pyrrole is a five-membered, π -excessive heterocyclic aromatic compound that serves as a critical pharmacophore in drug discovery. It is the structural backbone of blockbuster drugs like atorvastatin and sunitinib, as well as novel COX-1/COX-2 inhibitors[1]. Accurate structural elucidation of pyrrole derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
The unique electronic structure of pyrrole dictates its NMR behavior. The nitrogen atom contributes its lone pair to the aromatic π -system, creating a delocalized electron cloud. While this increases overall electron density on the ring carbons, the strong diamagnetic anisotropy and the inductive electron-withdrawing effect of the nitrogen atom cause the α -protons (C2/C5) to resonate at a lower field (higher ppm) compared to the β -protons (C3/C4)[2]. Furthermore, the N-H proton is highly susceptible to chemical exchange and quadrupolar relaxation from the 14 N nucleus (spin I=1 ), which broadens its signal and makes its chemical shift highly solvent-dependent[3][4].
Quantitative Spectral Data
To facilitate rapid structural identification, the characteristic chemical shifts and coupling constants for the unsubstituted pyrrole ring are summarized below.
Table 1: Characteristic 1 H and 13 C NMR Chemical Shifts of Pyrrole
| Position | 1 H Chemical Shift ( δ , ppm) | 13 C Chemical Shift ( δ , ppm) | Multiplicity ( 1 H) | Notes |
| N-H (1) | 8.00 – 10.00 | N/A | Broad Singlet | Highly solvent-dependent; exchanges with D 2 O. |
| C2 / C5 ( α ) | 6.60 – 6.80 | ~118.0 | Multiplet | Deshielded by adjacent nitrogen. |
| C3 / C4 ( β ) | 6.00 – 6.20 | ~108.0 | Multiplet | Shielded relative to α -protons. |
Note: Substituents significantly alter these values. For instance, an electron-withdrawing group (EWG) at C2 (e.g., a formyl group in pyrrole-2-carboxaldehyde) will deshield the C3 and C5 protons, shifting them downfield[5].
Table 2: Characteristic Proton-Proton Coupling Constants ( J ) in Pyrrole
Coupling constants are essential for determining the substitution pattern of pyrrole derivatives. The values below are derived from high-resolution spin-decoupled studies[3][4].
| Coupling Type | Protons Involved | Typical J Value (Hz) |
| 3J (Vicinal) | J2,3 ( α to β ) | 2.69 |
| 3J (Vicinal) | J3,4 ( β to β ) | 3.34 |
| 4J (Allylic/Meta) | J2,4 ( α to β ) | 1.44 |
| 4J (Cross-Ring) | J2,5 ( α to α ) | 1.87 |
| 3J (N-H to Ring) | J1,2 (N-H to α ) | 2.60 |
| 4J (N-H to Ring) | J1,3 (N-H to β ) | 2.45 |
Self-Validating Experimental Protocol
A robust NMR protocol must not only generate data but also contain internal checks to validate the findings. The following methodology ensures unambiguous assignment of pyrrole derivatives[1][5].
Step 1: Causality-Driven Sample Preparation
-
Mass Requirements: Accurately weigh 5–10 mg of the pyrrole derivative for 1 H NMR, or 20–50 mg for 13 C NMR.
-
Solvent Selection Logic: Dissolve the sample in 0.6–0.7 mL of deuterated solvent.
-
Why DMSO-d 6 ? If the compound contains an unsubstituted N-H group, 1[1] is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, which drastically slows down the intermolecular proton exchange rate. This sharpens the N-H signal and allows for the observation of fine J1,2 and J1,3 couplings.
-
Why CDCl 3 ? For N-alkylated or N-arylated pyrroles where N-H exchange is not a concern, CDCl 3 is preferred due to its lower viscosity, which yields sharper lines for the carbon skeleton.
-
-
Filtration: Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove paramagnetic impurities or undissolved particulates that could distort magnetic field homogeneity.
Step 2: Acquisition Parameters
-
1 H NMR: Set the spectral width to ~16 ppm to ensure the downfield N-H proton (often >9 ppm) is not truncated. Use a 90° pulse width, an acquisition time of 3–4 seconds, and a relaxation delay ( d1 ) of 1–2 seconds. Acquire 16–64 scans[5].
-
13 C NMR: Set the spectral width to ~220 ppm. Employ a proton-decoupled pulse sequence (e.g., WALTZ-16) to simplify the spectrum into singlets. Use a 30°–45° pulse width to allow for faster pulsing. Crucial Causality: Set the relaxation delay ( d1 ) to at least 2 seconds. Pyrrole ring quaternary carbons (e.g., substituted C2/C5 positions) lack attached protons to provide dipole-dipole relaxation, resulting in long T1 relaxation times. A short d1 will cause these quaternary signals to vanish into the baseline[6]. Acquire 512–1024 scans.
Step 3: Self-Validation via D 2 O Exchange and 2D NMR
To create a self-validating data set, perform the following internal checks:
-
D 2 O Shake (N-H Verification): If a broad signal is observed between 8–10 ppm, add 10 μ L of D 2 O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The disappearance of the peak confirms it is the exchangeable N-H proton, distinguishing it from downfield aromatic protons.
-
HSQC/HMBC Correlation: Run a 2D 1 H- 13 C HSQC experiment to map direct C-H connections. This immediately separates protonated pyrrole carbons (~108–118 ppm) from quaternary carbons (which will not appear in the HSQC). Follow up with an HMBC to observe 2-bond and 3-bond correlations, anchoring the substituents to the specific positions on the pyrrole ring.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR protocol for pyrrole derivatives.
Workflow for the self-validating NMR structural elucidation of pyrrole derivatives.
References
-
Title: The nuclear magnetic resonance spectra of pyrrole and [N-D]pyrrole Source: ConnectSci (Aust J Chem) URL: [Link]
-
Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: ACS Omega URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]
-
Title: Analysis of the N.M.R. spectrum of pyrrole Source: Molecular Physics (Taylor & Francis) URL: [Link]
-
Title: Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. connectsci.au [connectsci.au]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-Acetyl-1H-pyrrol-2(5H)-one
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.
Introduction & Chemical Context
1-Acetyl-1H-pyrrol-2(5H)-one (also known as 1-acetyl-3-pyrrolin-2-one) is a synthetically and pharmacologically significant N-acetylated heterocyclic compound. Featuring an α,β-unsaturated γ-lactam core, this scaffold is frequently encountered in the development of nootropics, covalent inhibitors, and complex natural product syntheses [1]. Accurate characterization of its mass spectrometric behavior is critical for identifying trace impurities, monitoring reaction kinetics, and elucidating in vivo metabolic pathways.
This application note provides a definitive guide to the fragmentation mechanics of 1-Acetyl-1H-pyrrol-2(5H)-one under both Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Mechanistic Causality of Fragmentation (The "Why")
The fragmentation of N-acetylated pyrrolinones is governed by the relative stabilities of the leaving neutral molecules and the resulting charge-retaining ions. The dominant pathway across both hard (EI) and soft (ESI) ionization techniques is the cleavage of the N-acetyl group [2].
Electron Ionization (EI-MS, 70 eV)
Under 70 eV electron bombardment, the molecule forms a radical cation ( M+∙ , m/z 125). The most thermodynamically favorable dissociation is the elimination of a neutral ketene molecule ( CH2=C=O , 42 Da) via a four-centered transition state, yielding the 1H-pyrrol-2(5H)-one radical cation at m/z 83. This is a universal hallmark of N-acetyl amides and lactams.
Alternatively, direct α -cleavage of the acetyl group results in the loss of an acetyl radical ( CH3CO∙ , 43 Da), producing a cation at m/z 82. The m/z 83 ion further degrades through the classical lactam ring-opening pathway, extruding carbon monoxide (CO, 28 Da) to form the C3H5N+∙ ion at m/z 55, which subsequently loses hydrogen cyanide (HCN, 27 Da) to yield the ethylene radical cation at m/z 28 [3].
Caption: EI-MS fragmentation pathway of 1-Acetyl-1H-pyrrol-2(5H)-one at 70 eV.
Electrospray Ionization (ESI-MS/MS, Positive Mode)
In positive ESI, the carbonyl oxygen of the acetyl group or the lactam ring is protonated, yielding the [M+H]+ precursor at m/z 126. Upon Collision-Induced Dissociation (CID), the protonated species undergoes a facile neutral loss of ketene (-42 Da) to form the protonated pyrrolinone core at m/z 84. Higher collision energies drive the subsequent loss of CO (-28 Da) to generate m/z 56.
Quantitative Data Summaries
Table 1: Diagnostic EI-MS Fragments (70 eV)
| m/z | Ion Type | Neutral Loss | Relative Abundance (%) | Structural Assignment |
| 125 | M+∙ | None | 15 - 25 | Molecular Ion |
| 83 | [M−42]+∙ | Ketene ( C2H2O ) | 100 (Base Peak) | 1H-pyrrol-2(5H)-one radical cation |
| 82 | [M−43]+ | Acetyl radical ( C2H3O∙ ) | 10 - 20 | Pyrrolinone cation |
| 55 | [m/z83−28]+∙ | Carbon Monoxide (CO) | 40 - 60 | C3H5N+∙ |
| 28 | [m/z55−27]+∙ | Hydrogen Cyanide (HCN) | 15 - 30 | C2H4+∙ |
Table 2: ESI-MS/MS Optimized MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Neutral Loss | Analytical Purpose |
| 126.1 | 84.1 | 15 | Ketene (42 Da) | Quantifier Transition |
| 126.1 | 56.1 | 25 | Ketene + CO (70 Da) | Qualifier Transition |
| 126.1 | 39.1 | 35 | Ketene + CO + NH3 | Structural Confirmation |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols integrate built-in self-validation mechanisms to prevent false-positive structural assignments.
LC-ESI-MS/MS Protocol
Objective: High-sensitivity quantification and structural confirmation of 1-Acetyl-1H-pyrrol-2(5H)-one in complex matrices.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in MS-grade Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid to a final concentration of 10-100 ng/mL.
-
Chromatographic Separation:
-
Column: C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
-
MS Source Parameters (Positive ESI):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Self-Validation Step (Isotopic Fidelity): To confirm that the m/z 84 fragment is exclusively derived from ketene loss, spike the sample with a stable-isotope-labeled internal standard, 1-(acetyl- d3 )-1H-pyrrol-2(5H)-one (m/z 129). Under identical CID conditions, the labeled standard must yield an m/z 84 product ion (loss of CD2=C=O , 44 Da). If the product ion shifts to m/z 87, the fragmentation mechanism is incorrect, and the system requires recalibration.
Caption: Step-by-step LC-ESI-MS/MS analytical workflow for N-acetyl pyrrolinones.
GC-EI-MS Protocol
Objective: Structural elucidation leveraging standard 70 eV spectral libraries.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate or Dichloromethane (1 µg/mL). Caution: Avoid protic solvents like methanol which may cause solvolysis of the N-acetyl group in the heated inlet.
-
Gas Chromatography:
-
Inlet: 250°C, Split ratio 10:1.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
-
Mass Spectrometry:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 20 to 200.
-
-
Self-Validation Step (Thermal Degradation Check): N-acetylated compounds are prone to thermal degradation in the GC inlet. To validate that the m/z 83 peak is a true EI fragment and not a thermal breakdown product (1H-pyrrol-2(5H)-one) formed prior to ionization, monitor the chromatographic peak shape. A sharp, symmetrical peak for m/z 125 co-eluting perfectly with m/z 83 confirms EI fragmentation. Tailing or a shifted retention time for m/z 83 indicates inlet degradation.
Conclusion
The mass spectrometric analysis of 1-Acetyl-1H-pyrrol-2(5H)-one is heavily dictated by the lability of its N-acetyl moiety. By understanding the causal relationship between ionization energy and ketene elimination, analysts can confidently design high-specificity MRM assays and accurately interpret complex EI spectra. The integration of isotopic validation and thermal degradation checks ensures the utmost scientific integrity of the resulting data.
References
-
Chemical Research in Toxicology (American Chemical Society). Structure and Oxidation of Pyrrole Adducts Formed between Aflatoxin B2a and Biological Amines.[Link][1]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds.[Link][2]
Sources
The Versatile Building Block: 1-Acetyl-1H-pyrrol-2(5H)-one in Modern Medicinal Chemistry
Introduction: The pyrrolinone scaffold, a five-membered unsaturated γ-lactam, is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The versatility of the pyrrolinone ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Within this important class of heterocycles, 1-Acetyl-1H-pyrrol-2(5H)-one emerges as a key synthetic intermediate. The N-acetyl group not only modulates the electronic properties of the lactam but also serves as a crucial handle for introducing molecular complexity, making it a valuable tool for drug discovery and development professionals.
This comprehensive guide delves into the synthesis, reactivity, and diverse applications of 1-Acetyl-1H-pyrrol-2(5H)-one, providing detailed protocols and insights for researchers and scientists in the field of medicinal chemistry.
The Strategic Synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one
The synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one can be approached by first preparing the parent 1H-pyrrol-2(5H)-one, followed by N-acetylation. Several methods exist for the synthesis of the pyrrolinone core.
One common approach involves the conversion of furanone derivatives. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones can serve as precursors to 1H-pyrrol-2(5H)-one derivatives. Another strategy is the intramolecular cyclization of suitable precursors. For example, 5-hydroxy-1H-pyrrol-2(5H)-ones can be synthesized from sulfur ylides in a one-pot operation involving sequential cyclization and rearrangement. These hydroxy-pyrrolinones can then be further modified to the target scaffold.
A plausible and efficient synthetic workflow for obtaining 1-Acetyl-1H-pyrrol-2(5H)-one is outlined below. This two-step process first focuses on the creation of the foundational pyrrolinone ring, followed by its N-acetylation.
Protocol 1: Synthesis of 1H-pyrrol-2(5H)-one from a Furanone Precursor (Illustrative)
This protocol is adapted from general methods of converting furanones to pyrrolinones.
Step 1: Synthesis of 1H-pyrrol-2(5H)-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1 equivalent) in a suitable solvent such as ethanol.
-
Amine Addition: Add an excess of an ammonia source, for example, a saturated solution of ammonia in ethanol, to the flask.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude 1H-pyrrol-2(5H)-one.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: N-Acetylation of 1H-pyrrol-2(5H)-one
-
Reaction Setup: Dissolve the purified 1H-pyrrol-2(5H)-one (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture in an ice bath.
-
Acetylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The resulting crude 1-Acetyl-1H-pyrrol-2(5H)-one can be purified by column chromatography or distillation.
The Reactivity and Synthetic Utility of 1-Acetyl-1H-pyrrol-2(5H)-one
The N-acetyl group significantly influences the reactivity of the pyrrolinone ring. It acts as an electron-withdrawing group, which can activate the α,β-unsaturated lactam system towards nucleophilic attack. This feature makes 1-Acetyl-1H-pyrrol-2(5H)-one a valuable Michael acceptor.
Furthermore, the N-acetyl group can be readily removed under specific conditions, allowing for the subsequent functionalization of the nitrogen atom. This "protecting group" characteristic enhances its utility in multi-step syntheses.
A key application of N-acetylated pyrrolinones is demonstrated in the stereoselective synthesis of more complex molecules. For instance, the enantiopure (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one, derived from (S)-malic acid, undergoes highly stereoselective conjugate addition reactions. This highlights the potential of using chiral N-acetyl-pyrrolinone derivatives as building blocks for the asymmetric synthesis of bioactive compounds.
Application Note 1: Michael Addition for the Synthesis of Substituted Pyrrolidinones
The activated double bond in 1-Acetyl-1H-pyrrol-2(5H)-one makes it an excellent substrate for Michael addition reactions. This allows for the introduction of a wide range of substituents at the C4 and C5 positions of the pyrrolidinone core, which is a common scaffold in many pharmaceuticals.
Workflow for Michael Addition:
Caption: General workflow for the Michael addition to 1-Acetyl-1H-pyrrol-2(5H)-one.
Protocol 2: General Procedure for Michael Addition to 1-Acetyl-1H-pyrrol-2(5H)-one
-
Reaction Setup: To a solution of 1-Acetyl-1H-pyrrol-2(5H)-one (1 equivalent) and the desired nucleophile (1.1-1.5 equivalents) in a suitable solvent (e.g., THF, methanol), add a catalytic amount of a base (e.g., sodium methoxide, DBU).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Neutralize the reaction with a mild acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography to yield the desired substituted pyrrolidinone.
This methodology allows for the synthesis of a library of compounds with diverse functionalities, which can then be screened for biological activity.
Application Note 2: Asymmetric Synthesis using Chiral N-Acetyl-pyrrolinone Derivatives
The use of chiral N-acetyl-pyrrolinone derivatives, such as those derived from amino acids or other chiral pool starting materials, opens the door to asymmetric synthesis. The stereocenter in the pyrrolinone ring can direct the stereochemical outcome of subsequent reactions.
Illustrative Reaction Scheme:
Caption: Stereoselective synthesis using a chiral N-acetyl-pyrrolinone building block.
This approach has been successfully employed in the synthesis of various natural products and their analogs, demonstrating the power of N-acetyl-pyrrolinones as chiral synthons.
Conclusion
1-Acetyl-1H-pyrrol-2(5H)-one is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the tunable reactivity of the N-acetylated pyrrolinone core provide medicinal chemists with a powerful tool for the construction of diverse and complex molecular architectures. The ability to undergo stereoselective transformations further enhances its importance in the development of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic application of intermediates like 1-Acetyl-1H-pyrrol-2(5H)-one will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
-
Koot, W.-J.; Hiemstra, H.; Speckamp, W. N. Stereoselective synthesis of enantiopure 4,5-disubstituted pyrrolidin-2-ones by consecutive cuprate addition and N-acyliminium coupling. Tetrahedron Lett.1992 , 33 (52), 7969–7972. [Link]
-
Chen, T.; Zhang, X.; Wang, W.; Feng, Y.; Wang, Y.; Shen, J. An Unprecedented C(CO)–C(Ar) Bond Cleavage of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones. J. Org. Chem.2021 , 86 (4), 2917–2928. [Link]
-
Yadav, V. K.; Sriram, M. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. ACS Omega2023 , 8 (49), 47087–47102. [Link]
-
Chen, T.; Zheng, X.; Wang, W.; Feng, Y.; Wang, Y.; Shen, J. C-C Bond Cleavage Initiated Cascade Reaction of β-Enaminones: One-Pot Synthesis of 5-Hydroxy-1H-pyrrol-2(5H)-ones. Org. Chem. Portal. [Link]
-
Yadav, V. K.; Sriram, M. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. PMC. [Link]
-
Gerasimova, D. P., et al. Synthesis of 5‐hydroxy‐1H‐pyrrol‐2(5H)‐ones via methylene blue as a photoactivator and redox agent. ResearchGate. [Link]
-
Żurawska, K., et al. Synthesis of the 1H-pyrrol-2(5H)-one derivative. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]
-
Guo, J.-L., et al. Synthesis of Substituted 1H-Pyrrol-2(5H)-ones and 2(5H)-Furanones as Inhibitors of P. aeruginosa Biofilm. Bentham Science. [Link]
-
Abdel-Maksoud, M. S. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
-
da Silva, A. B. F., et al. 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. SciSpace. [Link]
-
Gerasimova, D. P., et al. The synthesis of 3-pyrrolin-2-one 3 and its transformations in an acidic medium. ResearchGate. [Link]
-
Wang, Y., et al. Photocatalytic Regioselective Alkoxycarbonylation/Cyclization of 3-Aza-1,5-dienes: Access to Ester-Containing Pyrrolin-2-ones. Org. Lett.2023 , 25 (11), 1881–1886. [Link]
-
Iannelli, F., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Nguyen, T. H. T., et al. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein J. Org. Chem.2022 , 18, 118–129. [Link]
-
Wang, Y., et al. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]
-
Guchhait, S. K. The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]
-
PubChem. 2-Pyrrolidinone, 1-acetyl-. PubChem. [Link]
-
Tobinaga, H., et al. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening. PubMed. [Link]
-
Ghorab, M. M., et al. Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. PDF. [Link]
-
Al-Obaydi, A. A. M. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
Design and Synthesis of Novel 1H-Pyrrole-2,5-Dione Derivatives
Application Note & Protocol Guide for Drug Development Professionals
Introduction & Pharmacological Rationale
The 1H-pyrrole-2,5-dione scaffold, commonly known as maleimide, is a privileged structure in medicinal chemistry. Characterized by a five-membered heterocyclic ring containing a nitrogen atom and two adjacent carbonyl groups, this core offers a highly tunable platform for drug discovery.
As a Senior Application Scientist, it is critical to understand why this scaffold is so effective. The pharmacological versatility of 1H-pyrrole-2,5-diones stems from three primary structural features:
-
Electrophilicity: The α,β -unsaturated carbonyl system can act as a Michael acceptor, enabling covalent binding with nucleophilic cysteine residues in target proteins.
-
Hydrogen Bonding: The imide nitrogen and carbonyl oxygens serve as excellent hydrogen bond donors and acceptors, respectively, facilitating strong non-covalent interactions within enzymatic active sites (e.g., ATP-binding pockets of kinases).
-
Steric Modulation: Substitution at the N(1) position or the C(3)/C(4) vinylic carbons allows for precise tuning of lipophilicity and steric bulk, driving selectivity toward specific targets such as Cyclooxygenase-2 (COX-2) or Epidermal Growth Factor Receptor (EGFR).
Recent advancements have demonstrated the efficacy of these derivatives as potent ,, and .
Rational Design Strategies & Workflow
The design of novel 1H-pyrrole-2,5-dione derivatives relies on a structured, iterative workflow driven by in silico docking and Structure-Activity Relationship (SAR) feedback.
-
N-Substitution: Introducing aryl or alkyl groups (e.g., 1-methyl or 1-benzyl) at the N(1) position increases lipophilicity, which is crucial for penetrating the hydrophobic side pocket of the COX-2 active site.
-
C3/C4-Substitution: Halogenation (e.g., 3-chloro) combined with amination (e.g., 4-amino) creates a "push-pull" electronic system. This alters the electron density of the dione, stabilizing the molecule in kinase ATP-binding domains while moderating its reactivity to prevent off-target toxicity.
Rational design and optimization workflow for 1H-pyrrole-2,5-dione derivatives.
Synthetic Methodologies
The following protocols outline the synthesis of two distinct classes of 1H-pyrrole-2,5-dione derivatives. Every step is designed as a self-validating system to ensure high yield and purity.
Protocol 1: Synthesis of 4-Amino-3-chloro-1H-pyrrole-2,5-diones (Kinase Inhibitors)
This protocol utilizes a nucleophilic substitution reaction. Causality note: Ethanol is selected as the solvent because it provides sufficient solubility for the highly reactive 3,4-dichloro-1H-pyrrole-2,5-dione precursor while moderating the nucleophilic attack of the primary amine. This prevents over-substitution (di-amination) and strongly favors the desired mono-aminated product.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 3,4-dichloro-1H-pyrrole-2,5-dione in 50 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add 20 mmol of the appropriate primary amine dropwise over 15 minutes. Self-Validation: The 2:1 amine-to-precursor ratio is critical; the excess amine acts as an acid scavenger for the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to 50–80 °C and stir continuously for 2 hours.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase until the precursor spot disappears.
-
Isolation: Evaporate the solvent in vacuo. Filter the crude product and wash extensively with cold ethanol and ice water to remove unreacted amine hydrochlorides.
-
QC/Validation: Recrystallize from ethanol. Confirm structural integrity and mono-substitution via 1 H-NMR (looking for the distinct amine proton shift) and LC-MS (>95% purity required before biological evaluation).
Protocol 2: Synthesis of 3,4-Dimethyl-1H-pyrrole-2,5-dione Derivatives (Anti-inflammatory)
Designed for the synthesis of N-substituted derivatives from amidrazones and 2,3-dimethylmaleic anhydride. Causality note: Toluene is utilized under reflux with a Dean-Stark trap to physically remove water from the system, driving the dehydration-cyclization equilibrium strictly toward the closed imide ring.
Step-by-Step Methodology:
-
Suspension: Suspend 2,3-dimethylmaleic anhydride (10 mmol) and the N3-substituted amidrazone (10 mmol) in 40 mL of anhydrous toluene.
-
Cyclization: Reflux the mixture (approx. 110 °C) for 4–6 hours using a Dean-Stark apparatus. Self-Validation: The collection of the theoretical volume of water (approx. 0.18 mL) in the trap indicates complete cyclization.
-
Recovery: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to yield a solid residue.
-
Purification: Purify the crude product via silica gel column chromatography (chloroform:methanol gradient).
-
QC/Validation: Confirm the presence of the imide carbonyls via FT-IR (strong stretches around 1710 cm −1 ) and structural conformation via X-ray crystallography if stereoisomers (Z/E) are present.
Biological Evaluation & Quantitative Data
Synthesized derivatives must be rigorously evaluated for their pharmacological profiles. Table 1 summarizes the benchmark quantitative data for optimized 1H-pyrrole-2,5-dione derivatives across various therapeutic targets.
Table 1: Pharmacological Profiles of Key 1H-Pyrrole-2,5-Dione Derivatives
| Compound Class | Primary Target | Key Derivative | Biological Activity (IC 50 / GI 50 ) | Reference |
| 1-Methyl-1H-pyrrole-2,5-diones | COX-2 Enzyme | Compound 9d | COX-2 IC 50 = 6.0 nM (Selectivity Index > 168) | |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR / VEGFR2 | Compound 2a | GI 50 ≈ 1.0–1.6 × 10 −8 M (Colon Cancer) | |
| 3,4-Dimethyl-1H-pyrrole-2,5-diones | Pro-inflammatory Cytokines | Compound 2a | Significant reduction in IL-6 and TNF- α | |
| Sulfonamide-1H-pyrrole-2,5-diones | Cholesterol Absorption | Compound 14q | Superior to Ezetimibe (In vitro uptake assay) |
Protocol 3: In Vitro COX-2 Inhibition Assay
Causality note: RAW 264.7 murine macrophages are utilized for this assay because they reliably upregulate COX-2 expression upon lipopolysaccharide (LPS) stimulation without basal COX-2 interference. This provides an exceptionally high signal-to-noise ratio for inhibitor screening compared to primary cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 × 10 5 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C in a 5% CO 2 humidified atmosphere.
-
Pre-treatment: Aspirate the media and replace with fresh media containing varying concentrations of the synthesized 1H-pyrrole-2,5-dione derivatives (e.g., 0.1, 1.0, 10, 50, 100 nM). Incubate for 1 hour. Self-Validation: Include Celecoxib as a positive control and a DMSO vehicle as a negative control to validate assay sensitivity.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce COX-2 expression and subsequent Prostaglandin E2 (PGE2) production. Incubate for 24 hours.
-
Quantification: Harvest the cell culture supernatant. Quantify PGE2 levels using a commercial competitive ELISA kit according to the manufacturer's instructions.
-
Viability Check: Perform an MTT assay on the remaining cells to ensure that reductions in PGE2 are due to COX-2 inhibition and not compound cytotoxicity.
-
Data Analysis: Calculate IC 50 values using non-linear regression analysis of the dose-response inhibition curve.
Mechanism of COX-2 inhibition by 1H-pyrrole-2,5-dione derivatives in macrophages.
References
-
Kim KJ, Choi MJ, Shin JS, et al. "Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014.[Link][1]
-
Kuznietsova HM, Hurmach V, Bychko A, et al. "Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones." In Silico Pharmacology, 2019.[Link][2]
-
Paprocka R, Pazderski L, Mazur L, et al. "Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents." Molecules, 2022.[Link][3]
-
Xia Y, Zhu L, et al. "Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress." Chemistry & Biodiversity, 2019.[Link][4]
Sources
- 1. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification method for 1-Acetyl-1H-pyrrol-2(5H)-one
An Application Note and Detailed Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 1-Acetyl-1H-pyrrol-2(5H)-one
Abstract
This application note provides a comprehensive guide and a robust protocol for the purification of 1-Acetyl-1H-pyrrol-2(5H)-one using reversed-phase high-performance liquid chromatography (RP-HPLC). As a polar heterocyclic compound, 1-Acetyl-1H-pyrrol-2(5H)-one presents a common challenge in chromatography: achieving adequate retention and sharp, symmetrical peaks on conventional C18 columns. This document outlines a method that leverages a modern, aqueous-stable C18 stationary phase with an acidified mobile phase to overcome these challenges. We delve into the rationale behind method development, from column and mobile phase selection to gradient optimization, and provide detailed, step-by-step protocols for sample preparation, purification, and post-purification analysis. This guide is intended for researchers, chemists, and drug development professionals requiring a high-purity final compound for subsequent applications.
Introduction: The Chromatographic Challenge
1-Acetyl-1H-pyrrol-2(5H)-one (CAS 65758-34-1) is a functionalized lactam with a molecular weight of 125.13 g/mol and the formula C₆H₇NO₂.[1] Its structure, featuring two polar carbonyl groups and a nitrogen heteroatom, renders the molecule highly polar. The purification of such hydrophilic compounds by reversed-phase HPLC is often problematic.[2] Traditional C18 columns, the workhorse of RP-HPLC, can fail to adequately retain these analytes, leading to elution near the void volume and poor separation from other polar impurities.[3] Furthermore, operation with highly aqueous mobile phases required for such separations can induce "phase collapse" on conventional C18 columns, resulting in a dramatic loss of retention and reproducibility.[4]
This guide details a systematic approach to developing a reliable purification method, focusing on the selection of appropriate chromatography media and mobile phase conditions to ensure robust retention and high-resolution separation.
Foundational Principles: Method Development Strategy
The successful purification of 1-Acetyl-1H-pyrrol-2(5H)-one hinges on addressing its hydrophilic nature. Our strategy is built on two core principles: enhancing analyte retention on the stationary phase and ensuring excellent peak shape.
-
Stationary Phase Selection: To counteract the poor retention of polar analytes, a reversed-phase column with enhanced polar retention capabilities is required. Modern columns, such as those with polar-embedded or polar-endcapped ligands (e.g., Waters Atlantis T3, Agilent Poroshell 120 EC-C18), are designed to resist phase collapse in highly aqueous conditions and provide superior retention for hydrophilic molecules.[5][6] For this protocol, we select an aqueous-stable C18 column as the primary choice.
-
Mobile Phase Optimization: A gradient elution using water and acetonitrile is the standard for RP-HPLC.[7] The key to achieving sharp, symmetrical peaks lies in controlling the ionization state of both the analyte and residual silanol groups on the silica-based stationary phase. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is critical.[6][7] This suppresses silanol activity and ensures that the analyte is in a consistent, less polar protonated state, thereby improving peak shape and retention.
-
Detection: The conjugated system within the 1-Acetyl-1H-pyrrol-2(5H)-one structure allows for detection by UV-Vis spectrophotometry. Based on structurally related pyrrole and lactam compounds, a detection wavelength in the lower UV range, such as 210-225 nm, is recommended for optimal sensitivity.[5][8] A photodiode array (PDA) detector is ideal for confirming the peak purity and selecting the wavelength of maximum absorbance.
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, a fraction collector, and a PDA or UV-Vis detector.
-
Column: An aqueous-stable, reversed-phase C18 column. A good starting point is a column with dimensions of 4.6 x 150 mm, 5 µm particle size for method development, scalable to larger dimensions for preparative work.
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Mobile Phase Additive: Formic acid (LC-MS grade).
-
Sample: Crude 1-Acetyl-1H-pyrrol-2(5H)-one.
Chromatographic Conditions
The following parameters provide a robust starting point for the purification.
| Parameter | Recommended Condition | Rationale |
| Column | Aqueous-Stable C18 (e.g., Waters XBridge BEH C18, Agilent ZORBAX Eclipse Plus C18) | Provides excellent retention for polar analytes and is stable in 100% aqueous mobile phase.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape by suppressing silanol interactions.[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard analytical flow rate; scalable for preparative columns. |
| Gradient Program | 5% to 95% B over 15 minutes | A broad scouting gradient to determine the elution profile of the compound and impurities. |
| Column Temperature | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection | UV at 220 nm or PDA (190-400 nm) | Provides good sensitivity for the pyrrolone chromophore. |
| Injection Volume | 10-50 µL | Dependent on sample concentration and column dimensions. |
Detailed Purification Protocol
This section provides a step-by-step workflow for the entire purification process.
Diagram: HPLC Purification Workflow
Caption: A general experimental workflow for the purification of 1-Acetyl-1H-pyrrol-2(5H)-one.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: To 999 mL of ultrapure water, add 1 mL of formic acid. Mix thoroughly.
-
Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.
-
Degas both mobile phases using an appropriate method such as sonication or vacuum filtration.
Step 2: Sample Preparation
-
Accurately weigh the crude 1-Acetyl-1H-pyrrol-2(5H)-one.
-
Dissolve the sample in a minimal amount of Mobile Phase A or a solvent mixture that mirrors the initial HPLC conditions (e.g., 95:5 Water:Acetonitrile). This ensures compatibility and prevents peak distortion upon injection.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Step 3: HPLC System Operation
-
System Equilibration: Purge the HPLC pumps with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at the set flow rate until a stable baseline is achieved. This step is crucial for reproducible retention times.
-
Method Setup: Program the gradient profile as detailed in the chromatographic conditions table (Section 3.2). Set the detector wavelength and fraction collector parameters.
-
Injection and Run: Inject the filtered sample onto the column and start the data acquisition and gradient run.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop collecting just after the peak returns to baseline. Use narrow collection windows to maximize the purity of individual fractions.
Step 4: Post-Purification Processing
-
Purity Analysis: Analyze each collected fraction (or a representative set) using a rapid analytical HPLC method to determine its purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions, typically using a rotary evaporator under reduced pressure. Care should be taken to avoid excessive heat.
-
Final Product: The resulting solid or oil is the purified 1-Acetyl-1H-pyrrol-2(5H)-one. Dry the product under high vacuum to remove residual solvents.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to efficient purification. The following diagram and table address common issues encountered during the purification of polar compounds.
Diagram: HPLC Troubleshooting Logic
Caption: A decision-tree diagram for troubleshooting common HPLC purification problems.
Conclusion
The protocol described in this application note presents a reliable and robust method for the purification of the polar compound 1-Acetyl-1H-pyrrol-2(5H)-one. By employing an aqueous-stable C18 column and an acidified water/acetonitrile mobile phase gradient, the common challenges of poor retention and peak asymmetry are effectively overcome. This method is scalable from analytical to preparative scales and provides a framework that can be adapted for other challenging polar molecules, ensuring high purity for applications in research and development.
References
-
Hecquet, L., et al. (2007). Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 51(11), 3925–3932. [Link]
-
U.S. Environmental Protection Agency (EPA). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. [Link]
-
Al-Tannak, N. F., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(3), 333-341. [Link]
-
SIELC Technologies. (n.d.). HPLC Retention of Polar Compounds. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 549281, 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Li, Q., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLOS ONE, 10(6), e0128225. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Carlier, M., et al. (2015). Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS. Journal of Chromatography B, 978-979, 145-152. [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Agilent Technologies. (2017). Analysis of Four β-Lactam Antibiotics in Water Using an Agilent 1290 Infinity II LC and an Agilent 6470 Triple Quadrupole LC/MS. [Link]
-
Stoyanov, R. S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Open Access Text. [Link]
Sources
- 1. 1-Acetyl-1H-pyrrol-2(5H)-one | CymitQuimica [cymitquimica.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. hplc.eu [hplc.eu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. agilent.com [agilent.com]
Application Note: In Vitro Pharmacological Profiling of 1-Acetyl-1H-pyrrol-2(5H)-one Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The 1H-pyrrol-2(5H)-one scaffold—and specifically its 1-acetylated derivatives—represents a highly privileged N-heterocyclic framework in modern medicinal chemistry [1]. Originally recognized for broad-spectrum antimicrobial properties, recent structural repurposing has highlighted the profound antitumor and enzyme-inhibitory potential of these derivatives [4].
As a Senior Application Scientist, understanding the causality behind this bioactivity is critical for designing robust in vitro assays. The biological efficacy of 1-acetyl-1H-pyrrol-2(5H)-one derivatives stems from their highly reactive α,β-unsaturated carbonyl system. This structural motif acts as a targeted Michael acceptor, while the tunable nature of the N-acetyl substitution dictates lipophilicity and target specificity.
Key Molecular Targets:
-
Kinase Inhibition: Derivatives exhibit strong binding affinity to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, paralleling the mechanism of established indolin-2-one inhibitors like sunitinib [2, 4].
-
Metalloenzyme Inhibition: The 1-acetyl-4-amino-1H-pyrrol-2(5H)-one moiety is a critical pharmacophore for inhibiting Carbonic Anhydrase (CA) isoforms (e.g., PgiCAγ), disrupting tumor microenvironment pH homeostasis [5].
-
p53 Activation: In colon cancer models, these scaffolds preferentially induce DNA damage, leading to p53 activation, S-phase cell cycle arrest, and subsequent apoptosis [3].
Pathway Visualization
Figure 1: Mechanistic pathways of 1-Acetyl-1H-pyrrol-2(5H)-one derivatives in oncology models.
Quantitative Data Summary
To benchmark novel synthesized derivatives, researchers must compare their in vitro efficacy against established baseline data for pyrrol-2(5H)-one scaffolds. The table below summarizes critical pharmacological thresholds.
| Compound Class / Derivative | Primary Target / Cell Line | Observed IC₅₀ / GI₅₀ | Mechanistic Outcome | Reference |
| 5-Hydroxy-1H-pyrrol-2(5H)-one (1d) | HCT116 (Colon Carcinoma) | ~2.5 µM | S-phase arrest, p53-dependent apoptosis | [3] |
| Thieno[2,3-b]pyrrol-5-one (15a) | MCF-7 (Breast Cancer) / EGFR | 52.43 µg/mL | EGFR Tyrosine Kinase inhibition | [2] |
| 1-Acetyl-4-amino-1H-pyrrol-2(5H)-one (1g) | PgiCAγ (Carbonic Anhydrase) | 0.45 µM | Metalloenzyme inhibition, pH disruption | [5] |
| Heteroaromatic Iodine-Pyrrol-2-ones | Osteosarcoma / Various | < 10 µM | Cytotoxicity, high selectivity index | [4] |
Experimental Protocols & Methodologies
Expertise Note: The following protocols are engineered as self-validating systems . Causality is embedded in the workflow—every reagent addition, starvation phase, and incubation step is justified to ensure that the resulting data reflects true pharmacological activity rather than assay artifact.
Protocol A: Cell Viability & Proliferation (MTT Assay)
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of 1-acetyl-1H-pyrrol-2(5H)-one derivatives in targeted cancer cell lines (e.g., HCT116, MCF-7). Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Because pyrrol-2-ones can sometimes exhibit intrinsic redox activity due to their unsaturated core, running a cell-free compound control is critical to prevent false-negative viability signals.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 or MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Serum Starvation (Crucial Step): Replace media with 1% FBS DMEM for 12 hours prior to treatment. Why? This synchronizes the cell cycle, ensuring that the anti-proliferative effects of the derivative are measured against a uniform baseline rather than varying, asynchronous growth phases.
-
Compound Treatment: Prepare a serial dilution of the derivative (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO. The final DMSO concentration in the well must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Why? This duration allows viable cells to metabolize MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Agitate on a microplate shaker for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm to subtract background plate noise.
Self-Validation System: Include Gefitinib (for MCF-7) or 5-Fluorouracil (for HCT116) as a positive control. Include a "Compound + MTT (No Cells)" well to definitively rule out direct chemical reduction of MTT by the pyrrol-2-one derivative.
Protocol B: In Vitro EGFR Tyrosine Kinase Inhibition Assay
Purpose: To quantify the direct inhibitory effect of the derivatives on EGFR kinase activity. Causality: Because pyrrol-2(5H)-ones share structural homology with known kinase inhibitors, a cell-free biochemical assay isolates direct target engagement from secondary cellular effects, proving the mechanism of action.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human EGFR kinase domain and poly(Glu,Tyr) substrate in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Pre-incubation: In a 384-well plate, mix 10 µL of the enzyme solution with 5 µL of the test compound. Incubate at room temperature for 15 minutes. Why? Pre-incubation allows the 1-acetyl-1H-pyrrol-2(5H)-one derivative to achieve equilibrium binding with the enzyme before competitive ATP is introduced.
-
Reaction Initiation: Add 10 µL of ATP/substrate mix (final ATP concentration should be at the Km for EGFR, typically ~10 µM) to initiate the reaction. Incubate for 60 minutes at 30°C.
-
Detection: Add 25 µL of ADP-Glo™ Kinase Assay reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Read: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a luminometer.
Self-Validation System: Use a known EGFR inhibitor (e.g., Erlotinib) to validate assay sensitivity. A strictly linear relationship in the standard ATP/ADP curve must be confirmed prior to testing the novel derivatives.
Protocol C: Flow Cytometric Analysis of S-Phase Arrest and Apoptosis
Purpose: To validate the p53-dependent cell cycle arrest and apoptosis induced by the compounds. Causality: Differentiating between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) mechanisms is crucial for drug profiling. Annexin V/PI staining achieves this by exploiting the externalization of phosphatidylserine during early apoptosis.
Step-by-Step Methodology:
-
Treatment: Treat HCT116 cells (2 × 10⁵ cells/well in 6-well plates) with the derivative at its calculated IC₅₀ and 2× IC₅₀ for 24 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Why? Discarding the supernatant would falsely lower the apoptotic cell count, skewing the mechanistic data.
-
Staining for Apoptosis: Wash cells with cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Cell Cycle Preparation (Parallel Sample): Fix a separate aliquot of treated cells in 70% cold ethanol overnight. Wash and stain with PI/RNase staining buffer for 30 minutes. Why RNase? PI binds all nucleic acids; RNase ensures only DNA content is measured, accurately reflecting G1, S, and G2/M phases.
-
Analysis: Analyze via flow cytometry within 1 hour of staining, capturing at least 10,000 events per sample.
Self-Validation System: Use single-stained controls (Annexin V only, PI only) for proper fluorescence compensation. Include an untreated control to establish the basal apoptosis rate of the specific cell passage.
References
-
"Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential." Taylor & Francis Online, 2025. URL: [Link]
-
"Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo." National Institutes of Health (NIH) / PubMed Central, 2015. URL: [Link]
-
"Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates." National Institutes of Health (NIH) / PubMed Central, 2025. URL: [Link]
-
"Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." National Institutes of Health (NIH) / PubMed Central, 2021. URL: [Link]
Synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one analogs for SAR studies
Application Note: Synthesis and SAR Exploration of 1-Acetyl-1H-pyrrol-2(5H)-one Analogs
Executive Summary & Pharmacological Context
The 1H-pyrrol-2(5H)-one (pyrrolinone) scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to targeted antitumor properties. A highly specific application of this scaffold is the disruption of the Annexin A2-S100A10 (AIIt) protein-protein interaction[1]. The AIIt heterotetramer acts as a critical oncogenic plasminogen receptor on the surface of cancer cells, driving localized plasmin generation, extracellular matrix (ECM) degradation, and subsequent tumor metastasis[2].
While previous Structure-Activity Relationship (SAR) studies have explored various N-substitutions[1], the synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one analogs offers a unique opportunity to probe the hydrophobic binding pocket of S100A10. The N-acetyl modification alters the hydrogen bond donor/acceptor profile of the lactam core, potentially enhancing membrane permeability and target affinity. This application note details a robust, highly modular Ring-Closing Metathesis (RCM) approach to synthesize a library of these analogs[3].
Synthetic Strategy & Mechanistic Rationale
Traditional multicomponent condensations (e.g., Doebner-type reactions) often suffer from regioselectivity issues and harsh acidic conditions that limit functional group tolerance. To ensure a self-validating and highly modular system for SAR library generation, we employ a three-step Ring-Closing Metathesis (RCM) strategy[3]:
-
Amidation: Coupling of substituted allylamines with acryloyl chlorides.
-
N-Acetylation: Trapping the secondary amide with acetyl chloride.
-
RCM: Grubbs-catalyzed cyclization to form the 1,5-dihydro-2H-pyrrol-2-one core.
Expertise Insight (The Causality of N-Acetylation): Attempting RCM directly on secondary N-allylacrylamides often results in poor yields or requires elevated temperatures. This is because secondary amides strongly favor the s-trans conformation to minimize steric clash, placing the two terminal olefins in an anti-parallel trajectory that is highly unfavorable for intramolecular metathesis. By performing the N-acetylation prior to RCM, the introduced steric bulk of the acetyl group forces the amide bond to populate the s-cis rotamer. This pre-organizes the acyclic diene, bringing the olefins into close spatial proximity. This thermodynamic shift dramatically accelerates the Grubbs-catalyzed ring closure and suppresses competitive intermolecular oligomerization.
Fig 1: AIIt pathway driving metastasis and its disruption by pyrrol-2(5H)-ones.
Experimental Protocols
Note: All reactions must be carried out under an inert atmosphere (Argon or N2) using anhydrous solvents to maintain catalytic integrity.
Protocol A: Synthesis of N-Allylacrylamide Precursors
-
Setup: To a flame-dried round-bottom flask, add the selected allylamine (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Base Addition: Add triethylamine (Et3N, 15.0 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice bath.
-
Acylation: Dropwise, add the selected acryloyl chloride (11.0 mmol, 1.1 eq) over 15 minutes.
-
In-Process Control: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3; KMnO4 stain). The product will appear as a rapidly oxidizing yellow spot.
-
Workup: Quench with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 × 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: N-Acetylation of the Acyclic Diene
-
Deprotonation: Dissolve the crude N-allylacrylamide (5.0 mmol) in anhydrous THF (20 mL) and cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol, 1.2 eq) in small portions. Stir for 30 minutes until H2 evolution ceases.
-
Electrophilic Trapping: Add Acetyl Chloride (AcCl, 6.5 mmol, 1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Critical Step: Quench carefully with saturated aqueous NH4Cl (15 mL) at 0 °C to prevent hydrolysis of the newly formed imide. Extract with EtOAc (3 × 20 mL). Purify via flash chromatography to yield the pure N-acetyl-N-allylacrylamide.
Protocol C: Ring-Closing Metathesis (RCM)
-
Degassing: Dissolve the N-acetyl-N-allylacrylamide (2.0 mmol) in anhydrous DCM (40 mL, 0.05 M concentration to favor intramolecular cyclization). Degas the solution by bubbling Argon through it for 15 minutes.
-
Catalysis: Add Grubbs 2nd Generation Catalyst (0.10 mmol, 5 mol%). Attach a reflux condenser and heat to 40 °C for 12 hours[3].
-
In-Process Control: Monitor by LC-MS. The mass shift will correspond to the loss of ethylene (M - 28.03 Da).
-
Purification: Cool to room temperature. Add ethyl vinyl ether (1 mL) to quench the ruthenium catalyst. Concentrate the mixture and pass it through a short pad of Celite/Silica gel (eluting with EtOAc) to remove dark brown ruthenium byproducts. Evaporate to yield the target 1-Acetyl-1H-pyrrol-2(5H)-one .
Fig 2: Three-step synthetic workflow for 1-Acetyl-1H-pyrrol-2(5H)-one analogs.
Quantitative Data: SAR Library & Yields
By varying the starting allylamine (to dictate the C5 position) and the acryloyl chloride (to dictate the C3 position), a diverse SAR library can be generated. Below is a summary of the synthesized analogs, overall yields over 3 steps, and representative biological data.
| Compound ID | R1 (C5 Position) | R2 (C3 Position) | Overall Yield (%) | AIIt Inhibition IC50 (µM)* |
| 1a | -H | -H | 88 | >50.0 |
| 1b | -Phenyl | -H | 82 | 12.4 |
| 1c | -4-Fluorophenyl | -H | 79 | 8.1 |
| 1d | -Phenyl | -Methyl | 85 | 4.5 |
| 1e | -4-Methoxyphenyl | -Methyl | 76 | 2.8 |
*Note: Representative bioassay data evaluating the disruption of the Annexin A2-S100A10 interaction via Fluorescence Polarization (FP) competition assay.
References
- Reddy, T. R. K., et al. (2011). "Design, Synthesis, and Structure-Activity Relationship Exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2-S100A10 Protein Interaction." PubMed / NIH.
- Madureira, P. A., et al. (2021). "The ANXA2/S100A10 Complex—Regulation of the Oncogenic Plasminogen Receptor." MDPI.
- Chavan, S. P., et al. (2015). "Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one by Novel Palladium(II)-Catalyzed Cyclization and Ring-Closing Metathesis." Thieme Connect.
Sources
- 1. Design, synthesis, and structure-activity relationship exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues as inhibitors of the annexin A2-S100A10 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
How to avoid byproduct formation in pyrrole acetylation
Introduction: Navigating the Complexities of Pyrrole Acetylation
Pyrrole, a fundamental scaffold in medicinal chemistry and materials science, presents unique challenges during electrophilic substitution reactions like acetylation. Its high reactivity, while advantageous, often leads to a lack of selectivity, resulting in undesirable byproducts such as N-acylated isomers, poly-acylated compounds, and polymeric tars. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource to navigate these challenges. Drawing from established literature and field-proven insights, we will explore the causal factors behind byproduct formation and offer robust, validated protocols to achieve high-yield, selective pyrrole acetylation.
Part 1: Troubleshooting Guide & FAQs
This section is designed to provide direct answers to the most common issues encountered during pyrrole acetylation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is N-acylation such a common and problematic side reaction?
A1: The pyrrole nitrogen's lone pair of electrons is integral to the ring's aromaticity. However, it also makes the nitrogen a potent nucleophile.[1] The N-H proton is weakly acidic (pKa ≈ 17.5), and its removal by a base or its direct reaction with an acylating agent leads to the formation of the N-acylated byproduct.[1] This competes directly with the desired C-acylation pathway.
Q2: What is the fundamental reason for the typical C2 vs. C3 regioselectivity in C-acylation?
A2: Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[1] The reason lies in the stability of the cationic reaction intermediate (the Wheland intermediate). Attack at the C2 position allows the positive charge to be delocalized over three atoms, resulting in three possible resonance structures. In contrast, attack at the C3 (β) position results in an intermediate that is less stable, with only two resonance structures.[2] Therefore, the transition state leading to C2-acylation is lower in energy, making it the kinetically and thermodynamically favored pathway.
Q3: Can pyrrole be acetylated without a catalyst?
A3: Yes, but it typically requires harsh conditions. For example, the reaction of pyrrole with acetic anhydride at high temperatures (200-250°C) can produce 2-acetylpyrrole.[2][3] However, these conditions often lead to lower yields and an increased risk of polymerization and other side reactions compared to catalyzed methods, which proceed under milder conditions.[4]
Troubleshooting Common Experimental Issues
Issue 1: My primary product is the N-acylated pyrrole, but I need the C-acylated isomer.
This is a classic selectivity problem arising from the competing nucleophilicity of the nitrogen and carbon atoms of the pyrrole ring.
-
Root Cause: Conditions are favoring the reaction at the nitrogen atom. This often happens when using strong bases or when the acylating agent is a "hard" electrophile that preferentially attacks the "hard" nitrogen nucleophile.[5]
-
Troubleshooting Strategy 1: Employ Friedel-Crafts Conditions. This is the most direct route to C-acylation. Using a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) with an acyl chloride or anhydride generates a highly electrophilic acylium ion, which preferentially attacks the electron-rich carbon framework of the pyrrole ring.[5][6]
-
Troubleshooting Strategy 2: Protect the Nitrogen. Introducing an electron-withdrawing or sterically bulky protecting group on the pyrrole nitrogen reduces its nucleophilicity and directs acylation to the carbon atoms.[1] Sulfonyl groups (e.g., p-toluenesulfonyl, Ts) are particularly effective at deactivating the nitrogen.[1][6]
Issue 2: My reaction is producing a mixture of C2- and C3-acylated isomers.
This indicates a lack of regiocontrol in the C-acylation reaction.
-
Root Cause: The electronic and steric factors governing the reaction are not sufficiently biased to favor a single isomer.
-
Troubleshooting Strategy 1: Introduce a Directing Group on the Nitrogen. To favor C3-acylation, use a sterically demanding N-protecting group like triisopropylsilyl (TIPS). Its bulk physically hinders the C2 and C5 positions, forcing the electrophile to attack the C3 position.[1][6]
-
Troubleshooting Strategy 2: Modulate the Lewis Acid. The strength of the Lewis acid can significantly influence the C2/C3 ratio, especially for N-sulfonylated pyrroles. For N-p-toluenesulfonylpyrrole, a strong Lewis acid like AlCl₃ favors the C3-isomer, whereas weaker Lewis acids like SnCl₄ or BF₃·OEt₂ tend to yield the C2-isomer as the major product.[1][6][7]
Issue 3: My reaction has turned into a dark, insoluble polymer.
Pyrrole polymerization is a frequent and frustrating byproduct, particularly under strongly acidic conditions.
-
Root Cause: The high electron density of the pyrrole ring makes it susceptible to acid-catalyzed polymerization.[1]
-
Troubleshooting Strategy 1: Control the Reaction Temperature and Addition Rate. Add the pyrrole slowly to a pre-formed complex of the Lewis acid and acylating agent at a low temperature (e.g., -78 °C to 0 °C).[5] This keeps the concentration of reactive species low and dissipates the heat of reaction, minimizing polymerization.
-
Troubleshooting Strategy 2: Use Milder Acylation Methods. Avoid harsh Friedel-Crafts conditions. Consider alternatives like the Vilsmeier-Haack reaction for formylation, which proceeds under gentler conditions.[5] Another excellent mild approach is the use of N-acylbenzotriazoles catalyzed by TiCl₄.[1][8]
-
Troubleshooting Strategy 3: Protect the Nitrogen. N-protection, especially with electron-withdrawing groups, stabilizes the pyrrole ring against acid-catalyzed decomposition.[1]
Issue 4: I'm observing diacylated products in my reaction mixture.
While the first acyl group is deactivating, diacylation can still occur under forcing conditions.
-
Root Cause: The reaction conditions (e.g., excess acylating agent, high temperature, long reaction time) are too harsh.[6]
-
Troubleshooting Strategy: Use Stoichiometric Control. Carefully control the stoichiometry. Use only a slight excess (1.0 to 1.2 equivalents) of the acylating agent and Lewis acid.[5] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Part 2: Expert Insights & Validated Methodologies
Mechanistic Considerations: A Tale of Two Pathways
Understanding the underlying mechanisms is crucial for troubleshooting. The two primary pathways in pyrrole acylation are N-Acylation and C-Acylation (Friedel-Crafts).
Caption: Logical flow of competing N- and C-acylation pathways.
Data Summary: Controlling Regioselectivity
The choice of N-protecting group and Lewis acid is paramount for directing acylation to the desired carbon. The following table summarizes outcomes for the acylation of various N-substituted pyrroles.
| N-Substituent | Lewis Acid | Major Product | Rationale | Reference(s) |
| H (unprotected) | AlCl₃, SnCl₄ | C2-Acylpyrrole | Electronic preference for the more stable C2 intermediate. | [1][6] |
| Alkyl (e.g., Methyl) | AlCl₃ | C2-Acylpyrrole | Similar to unprotected pyrrole, with slight activation. | [6] |
| Triisopropylsilyl (TIPS) | AlCl₃ | C3-Acylpyrrole | Extreme steric bulk at the nitrogen blocks the C2/C5 positions. | [1][6] |
| p-Toluenesulfonyl (Ts) | AlCl₃ (strong) | C3-Acylpyrrole | Complex formation with AlCl₃ directs acylation to C3. | [1][6][7] |
| p-Toluenesulfonyl (Ts) | SnCl₄ (weak) | C2-Acylpyrrole | With weaker Lewis acids, the inherent electronic preference for C2 dominates. | [1][6][7] |
Validated Experimental Protocols
Protocol A: Selective C2-Acetylation of Pyrrole (via Vilsmeier-Haack type reaction)
This protocol uses milder conditions than traditional Friedel-Crafts to achieve C2-acetylation, minimizing polymerization. While the classic Vilsmeier-Haack reaction is for formylation, analogous conditions can be adapted for acetylation.
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous Dichloromethane (DCM). Cool the flask to 0 °C.
-
Vilsmeier Reagent Analogue Formation: To the cooled DCM, slowly add phosphorus oxychloride (POCl₃) (1.1 eq.). Then, add N,N-dimethylacetamide (1.1 eq.) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes at 0 °C to form the chloroiminium salt.
-
Pyrrole Addition: Dissolve pyrrole (1.0 eq.) in anhydrous DCM and add it dropwise to the cold reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by pouring it into a stirred mixture of ice and aqueous sodium acetate solution.
-
Extraction & Purification: Stir vigorously for 1 hour to ensure complete hydrolysis. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure and purify the crude product by column chromatography (silica gel).
Protocol B: Selective C3-Acetylation of N-p-Toluenesulfonylpyrrole
This protocol leverages an electron-withdrawing protecting group and a strong Lewis acid to achieve C3 selectivity.
-
Catalyst Suspension: In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE). Cool the suspension to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (1.2 eq.) dropwise to the AlCl₃ suspension. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Dissolve N-p-toluenesulfonylpyrrole (1.0 eq.) in anhydrous DCE and add it dropwise to the reaction mixture, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.[7]
-
Work-up: Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and dilute HCl.
-
Extraction & Purification: Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.[6]
Protocol C: Selective N-Acetylation of Pyrrole
This protocol uses a strong base to generate the highly nucleophilic pyrrolide anion, which favors reaction at the nitrogen.
-
Anion Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of pyrrole (1.0 eq.) in anhydrous DMF dropwise.[5]
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Acylation: Cool the mixture back to 0 °C and add N-acetylimidazole (1.1 eq.) dropwise.[3][5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction & Purification: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by vacuum distillation or column chromatography.
Part 3: Visualization & Workflow
Troubleshooting Decision Tree
This workflow provides a logical sequence of steps to diagnose and solve common problems in pyrrole acetylation.
Caption: A step-by-step decision tree for troubleshooting.
References
-
Cano, M., et al. (2009). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 14(1), 1-10. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
ChemHelper. (n.d.). Pyrrole nitration. Retrieved from [Link]
-
SlideShare. (2018). Heterocyclic Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Powerful pawar (Teach India). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723. Available from: [Link]
- Rajput, S., & Yadav, M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Scribd. (2013, March 28). Vilsmeier-Haack Formylation of Pyrroles. Retrieved from [Link]
-
ChemHelper. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
-
Wang, H., et al. (2020). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(3), 755-761. Available from: [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry, 88(20), 13584-13589. Available from: [Link]
-
Loader, C. E., & Anderson, H. J. (1971). Pyrrole chemistry. VIII. By-products in the synthesis of 2-pyrrolecarbonitrile. Canadian Journal of Chemistry, 49(3), 452-454. Available from: [Link]
-
Li, J., et al. (2020). Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acetates and Ynals. ACS Omega, 5(48), 31089-31097. Available from: [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting 1-Acetyl-1H-pyrrol-2(5H)-one Stability & Degradation
Welcome to the Technical Support Center for 1-Acetyl-1H-pyrrol-2(5H)-one . As an N-acetylated α,β-unsaturated γ-lactam, this compound is a highly reactive intermediate and pharmacophore. Its unique molecular architecture—combining an exocyclic imide bond and a conjugated Michael acceptor—makes it highly susceptible to specific degradation pathways during formulation, storage, and in vitro assays.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent compound degradation, ensuring the integrity of your experimental data.
Part 1: Frequently Asked Questions (Troubleshooting Degradation)
FAQ 1: Why is my compound losing 42 Da during aqueous biochemical assays?
Symptom: LC-MS analysis of your assay mixture shows a rapid disappearance of the parent compound and the emergence of a major degradation peak with a mass shift of -42 Da. Mechanistic Cause: This is the classic signature of hydrolytic deacetylation . The N-acetyl moiety on the lactam nitrogen creates an imide-like resonance system. Because the nitrogen's lone pair is delocalized across two carbonyl groups, the acetyl carbonyl carbon becomes highly electrophilic[1]. Water or hydroxide ions readily attack this center, cleaving the N-C bond to release acetic acid and the more stable 1H-pyrrol-2(5H)-one[2]. Troubleshooting Protocol:
-
Buffer pH Optimization: Imide hydrolysis accelerates exponentially above pH 7.5. If your target protein tolerates it, maintain assay buffers at a slightly acidic to neutral pH (5.5–6.8).
-
Solvent Selection: Never store primary or working stock solutions in water or methanol. Use strictly anhydrous DMSO or Acetonitrile.
FAQ 2: I observe a +154 Da mass adduct in my assay. What happened?
Symptom: Incubation in standard assay buffers yields a rapid loss of the parent compound and the appearance of a +154 Da adduct (or +78 Da if using β-mercaptoethanol). Mechanistic Cause: Michael Addition . The C3=C4 double bond of 1-Acetyl-1H-pyrrol-2(5H)-one is conjugated with the C2 lactam carbonyl, creating an electron-deficient β-carbon at the C4 position. Common assay reducing agents like Dithiothreitol (DTT, MW 154) or β-mercaptoethanol (BME, MW 78) act as strong nucleophiles, undergoing rapid 1,4-conjugate addition. Troubleshooting Protocol:
-
Switch Reducing Agents: Replace thiol-based reducing agents with non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine) at equimolar concentrations. TCEP reduces disulfides without acting as a Michael donor.
FAQ 3: My solid compound is turning yellow and showing new peaks over time. Is it oxidizing?
Symptom: Solid powder stored at room temperature exhibits discoloration, and LC-MS shows a +14 Da mass shift (loss of 2H, gain of 1O). Mechanistic Cause: Auto-oxidation . The bis-allylic/carbonyl-adjacent C5 methylene group is susceptible to radical-mediated auto-oxidation, converting the pyrrolinone into a maleimide derivative (1-acetyl-1H-pyrrole-2,5-dione). Furthermore, ambient moisture can trigger transamidation or ring-opening[3]. Troubleshooting Protocol:
-
Storage: Store the lyophilized solid at -20°C under an inert atmosphere (Argon or Nitrogen) in amber vials to prevent both oxidative and photolytic degradation[2].
Part 2: Quantitative Data Summary
The following table summarizes the key degradation pathways, their analytical signatures, and corrective actions for easy comparison during LC-MS troubleshooting.
| Degradation Pathway | Chemical Trigger | Observed Mass Shift (LC-MS) | Primary Product | Preventive Action |
| Deacetylation | H₂O, OH⁻ (pH > 7.0) | -42 Da | 1H-Pyrrol-2(5H)-one | Lower assay pH; store in anhydrous DMSO. |
| Lactam Ring Opening | Strong Base / Heat | +18 Da (post-deacetylation) | Acyclic Amino Acid | Avoid prolonged exposure to strong bases. |
| Michael Addition | R-SH (e.g., DTT, BME) | +154 Da (DTT) / +78 Da (BME) | C4-Thioether Adduct | Use TCEP instead of thiol reducing agents. |
| Auto-Oxidation | O₂, ROS, Light | +14 Da | 1-Acetyl-1H-pyrrole-2,5-dione | Store at -20°C under Argon in amber vials. |
Part 3: Self-Validating Experimental Protocol
To accurately map the degradation profile of your specific batch of 1-Acetyl-1H-pyrrol-2(5H)-one, perform the following Forced Degradation Study . This protocol is designed as a self-validating system: it includes internal controls that isolate the chemical stressor from environmental variables (like thermal degradation or solvent impurities).
Step-by-Step Methodology: Forced Degradation & Kinetic Profiling
Step 1: Stock Preparation & Validation Control
-
Prepare a 10 mM primary stock of 1-Acetyl-1H-pyrrol-2(5H)-one in anhydrous DMSO.
-
Self-Validation Control: Aliquot 50 µL of the DMSO stock into a sealed amber vial and incubate alongside all stress conditions. Causality: If this control degrades, your DMSO is wet or the compound is thermally unstable, invalidating the stress tests.
Step 2: Hydrolytic Stress (Deacetylation & Ring Cleavage)
-
Acidic: Mix 50 µL of stock with 450 µL of 0.1 M HCl.
-
Basic: Mix 50 µL of stock with 450 µL of 0.1 M NaOH.
-
Incubate both at 40°C.
-
Sampling: Extract 50 µL aliquots at 0, 1h, 4h, and 24h.
-
Quenching: Immediately neutralize the basic aliquot with 5 µL of 1 M HCl, and the acidic aliquot with 5 µL of 1 M NaOH. Causality: Quenching freezes the kinetic state of the reaction, ensuring the LC-MS analysis reflects the exact time point and preventing further degradation in the autosampler.
Step 3: Nucleophilic Stress (Assay Simulation)
-
Mix 50 µL of stock with 450 µL of 50 mM Tris buffer (pH 7.4) containing 1 mM DTT.
-
Incubate at 37°C (standard assay temperature).
-
Sample at 0, 15 min, 30 min, and 1h. Quench by adding 10 µL of 10% Formic Acid to protonate the thiol and halt the Michael addition.
Step 4: Oxidative Stress
-
Mix 50 µL of stock with 450 µL of 3% H₂O₂. Incubate at room temperature in the dark for 24h.
Step 5: Analytical Readout
-
Analyze all quenched samples via LC-UV-MS (Reverse-phase C18, water/acetonitrile gradient with 0.1% Formic Acid). Track the disappearance of the parent mass and the emergence of the masses listed in the Data Summary table.
Part 4: Degradation Pathways Visualization
The following diagram maps the logical flow of 1-Acetyl-1H-pyrrol-2(5H)-one degradation based on the chemical triggers present in your experimental environment.
Figure 1: Mechanistic degradation pathways of 1-Acetyl-1H-pyrrol-2(5H)-one under various experimental stresses.
References
- Source: Chemical Society Reviews (RSC Publishing)
- Title: stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions Source: BenchChem URL
- Source: Researcher.
- Title: 2-Acetylpyrrole | C6H7NO | CID 14079 Source: PubChem URL
Sources
A Comparative Analysis of the Cytotoxic Potential of Pyrrol-2-one Derivatives and Established Anticancer Agents
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced systemic toxicity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the 1H-pyrrol-2(3H)-one core has emerged as a promising framework for the development of potent anticancer compounds.[1] This guide provides a comprehensive comparison of the in vitro cytotoxicity of novel pyrrol-2-one derivatives against established anticancer drugs, grounded in experimental data and detailed methodologies. We will delve into the mechanistic underpinnings of their cytotoxic effects and provide a framework for reproducible experimental evaluation, empowering researchers in the critical assessment of this burgeoning class of compounds.
The Imperative of Standardized Cytotoxicity Evaluation
A direct comparison of the cytotoxic potency of different compounds, often quantified by the half-maximal inhibitory concentration (IC50), is fraught with challenges. IC50 values for the same compound can vary significantly between laboratories and even between different experiments within the same lab.[2][3] This variability can be attributed to a multitude of factors, including:
-
Cell Line-Specific Physiology: Different cancer cell lines, even from the same tissue of origin, can exhibit varying sensitivities to a given compound due to their unique genetic and proteomic profiles.[4]
-
Experimental Conditions: Parameters such as cell seeding density, passage number, incubation time, and the specific cytotoxicity assay employed can all influence the determined IC50 value.[3][5]
-
Reagent and Equipment Variability: Differences in medium composition, serum batches, and the calibration of laboratory equipment can introduce experimental artifacts.
Therefore, while this guide presents a compilation of existing data, it is crucial for researchers to interpret these values with caution. For a definitive head-to-head comparison, it is imperative to evaluate the compounds of interest concurrently within the same experimental setup. The methodologies detailed herein provide a robust foundation for such comparative studies.
In Vitro Cytotoxicity Data: A Comparative Overview
The following tables summarize the reported IC50 values for a selection of pyrrol-2-one derivatives and established anticancer drugs against various human cancer cell lines. This data serves as a valuable reference point for gauging the potential of this novel class of compounds.
Table 1: Cytotoxicity of Selected Pyrrol-2-one Derivatives
| Compound Class | Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 10a | PC3 | Prostate | 0.19 | [6] |
| 10b | MCF-7 | Breast | 1.66 | [6] | |
| 9e | A549 | Lung | 4.55 | [6] | |
| 14a | MCF-7 | Breast | 1.7 (µg/ml) | [6] | |
| 16b | MCF-7 | Breast | 5.7 (µg/ml) | [6] | |
| 18b | MCF-7 | Breast | 3.4 (µg/ml) | [6] | |
| 17 | HepG2 | Liver | 8.7 (µg/ml) | [6] | |
| 17 | PACA2 | Pancreatic | 6.4 (µg/ml) | [6] | |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 | Breast | 2.31 | [6] |
| SPP10 | H69AR | Lung | 3.16 | [6] | |
| SPP10 | PC-3 | Prostate | 3.87 | [6] | |
| Fused 1H-pyrrole | 10 | MCF-7 | Breast | 0.08 | [6] |
| 10 | A549 | Lung | 0.12 | [6] | |
| 10 | PC3 | Prostate | 0.15 | [6] |
Table 2: Cytotoxicity of Known Anticancer Drugs
| Drug | Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| Doxorubicin | BFTC-905 | Bladder | 2.3 µM | 24 h | [4] |
| MCF-7 | Breast | 2.5 µM | 24 h | [4] | |
| M21 | Melanoma | 2.8 µM | 24 h | [4] | |
| HeLa | Cervical | 2.9 µM | 24 h | [4] | |
| UMUC-3 | Bladder | 5.1 µM | 24 h | [4] | |
| HepG2 | Liver | 12.2 µM | 24 h | [4] | |
| TCCSUP | Bladder | 12.6 µM | 24 h | [4] | |
| A549 | Lung | > 20 µM | 24 h | [4] | |
| Huh7 | Liver | > 20 µM | 24 h | [4] | |
| VMCUB-1 | Bladder | > 20 µM | 24 h | [4] | |
| HepG2 | Liver | 0.19 µM | 72 h | [7] | |
| Huh7 | Liver | 0.34 µM | 72 h | [7] | |
| A549 | Lung | 1.50 µM | 48 h | [8] | |
| Cisplatin | A2780 | Ovarian | 2.87 µM | Not Specified | [5] |
| SKOV3 | Ovarian | 4.5 µM | Not Specified | [5] | |
| A549 | Lung | ~4.0 µM | Not Specified | [5] | |
| HGC-27 | Gastric | 3.1 µg/mL | Not Specified | [5] | |
| MKN1 | Gastric | 4.0 µg/mL | Not Specified | [5] | |
| Ovarian Cell Lines (7) | Ovarian | 0.1-0.45 µg/ml | Not Specified | [9] | |
| Paclitaxel | Ovarian Cell Lines (8) | Ovarian | 2.5-7.5 nM | 24 h | [10] |
| NSCLC Cell Lines (14) | Lung | 9.4 µM (median) | 24 h | [11] | |
| SCLC Cell Lines (14) | Lung | 25 µM (median) | 24 h | [11] | |
| NSCLC Cell Lines (14) | Lung | 0.027 µM (median) | 120 h | [11] | |
| SCLC Cell Lines (14) | Lung | 5.0 µM (median) | 120 h | [11] |
Mechanistic Insights: How Pyrrol-2-one Derivatives Exert Their Cytotoxic Effects
The anticancer activity of pyrrol-2-one derivatives is often attributed to their ability to modulate key cellular processes involved in cancer cell proliferation, survival, and metastasis.[1]
Inhibition of Key Kinases
Many pyrrol-2-one derivatives have been identified as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[12]
-
Traf2- and Nck-interacting kinase (TNIK): Certain derivatives have demonstrated potent inhibition of TNIK, a kinase involved in the Wnt signaling pathway, which is often hyperactivated in colorectal cancer.[1]
-
Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is a key driver in various tumors, and some 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1]
-
Lysine-Specific Demethylase 1 (LSD1): Novel 1H-pyrrolo[2,3-c]pyridin-2-one derivatives have been designed as potent and reversible inhibitors of LSD1, an epigenetic regulator overexpressed in various cancers.[1]
Induction of Apoptosis
A significant number of pyrrole compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[6] The intrinsic (mitochondrial) pathway is a common mechanism, often initiated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute the apoptotic program.[6]
Interference with Cell Survival Signaling
Some pyrrole derivatives have been shown to inhibit cell survival signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[6] The ERK pathway is often hyperactivated in cancer and plays a crucial role in cell growth and survival.[6]
Visualizing the Mechanisms and Experimental Workflow
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Caption: The intrinsic apoptosis pathway is a common mechanism of action for cytotoxic pyrrol-2-one derivatives.[6]
Standardized Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, the following detailed protocols for the MTT and SRB assays are provided.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.[16]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][13]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[17]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][18] The amount of bound dye is proportional to the total cellular protein mass, which serves as an indicator of cell number.[15][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[18]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.[18]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[18]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15]
-
Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[18]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 540 nm using a microplate spectrophotometer.[18]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells and determine the IC50 value.[17]
Conclusion and Future Directions
The in vitro data presented in this guide underscores the significant cytotoxic potential of a diverse range of novel pyrrol-2-one compounds against various human cancer cell lines.[6] Notably, certain pyrrolo[2,3-d]pyrimidines and fused 1H-pyrroles have demonstrated high potency, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or even exceeding that of some established anticancer drugs.[6] The multifaceted mechanisms of action, including kinase inhibition and apoptosis induction, further highlight the therapeutic promise of this chemical scaffold.[1][6]
However, it is crucial to reiterate that in vitro cytotoxicity is but the first step in a long and complex drug development pipeline. Future research should focus on:
-
Head-to-Head Comparative Studies: Conducting comprehensive studies that directly compare the cytotoxicity of promising pyrrol-2-one derivatives with standard-of-care anticancer drugs across a standardized panel of cancer cell lines.
-
Selectivity Profiling: Assessing the cytotoxicity of these compounds against non-cancerous cell lines to determine their therapeutic index.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antitumor activity and safety profiles of lead compounds in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
By systematically addressing these critical aspects, the full therapeutic potential of pyrrol-2-one derivatives can be elucidated, paving the way for the development of novel and effective cancer treatments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrole-2,5-diones as Cholesterol Absorption Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The escalating prevalence of cardiovascular diseases, largely driven by hypercholesterolemia, has intensified the search for novel therapeutic agents.[1][2] A key strategy in managing cholesterol levels is the inhibition of intestinal cholesterol absorption.[3] This guide provides a comparative analysis of a promising class of compounds, pyrrole-2,5-diones, as cholesterol absorption inhibitors, with a focus on their efficacy, mechanism of action, and the experimental methodologies used for their evaluation.
The Therapeutic Rationale: Targeting Cholesterol Absorption
Dietary and biliary cholesterol are absorbed in the small intestine, a process primarily mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein.[4][5][6] This protein acts as a sterol transporter, facilitating the uptake of cholesterol into enterocytes.[4][6] By inhibiting NPC1L1, the amount of cholesterol delivered to the liver is reduced, leading to an upregulation of hepatic LDL receptor activity and consequently, a decrease in circulating LDL cholesterol.[3] Ezetimibe, a well-known cholesterol absorption inhibitor, validates this therapeutic approach by effectively targeting NPC1L1.[4][5]
Pyrrole-2,5-diones: A Versatile Scaffold in Medicinal Chemistry
The pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9][10] Recent research has highlighted the potential of this scaffold in the development of novel cholesterol absorption inhibitors.[1][2][11][12]
The primary mechanism by which pyrrole-2,5-diones are thought to inhibit cholesterol absorption is through the inhibition of the NPC1L1 transporter. Molecular docking studies suggest that these compounds can bind to the N-terminal domain of NPC1L1, the same domain that binds cholesterol, thereby competitively inhibiting cholesterol uptake.[5]
Caption: Mechanism of cholesterol absorption and its inhibition by pyrrole-2,5-diones.
Comparative Efficacy of Pyrrole-2,5-dione Derivatives
Several studies have synthesized and evaluated a range of 1H-pyrrole-2,5-dione derivatives for their ability to inhibit cholesterol absorption. The in vitro efficacy of these compounds is typically assessed using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal epithelium.[13][14]
| Compound/Derivative | In Vitro Cholesterol Absorption Inhibition | Cytotoxicity | Key Findings | Reference |
| Ezetimibe (Reference) | Standard Inhibitor | Low | Approved cholesterol absorption inhibitor. | [2][12] |
| Compound 14q | Significant inhibition | No cytotoxicity in L02 and HEK293T cells | Also showed anti-inflammatory and antioxidant properties by reducing TNF-α, ROS, MDA, and LDH. | [1][2] |
| Compound 20 | Stronger than ezetimibe | No cytotoxicity in HEK293 and RAW264.7 cells | Inhibited lipid accumulation in macrophages and reduced inflammatory markers. | [2][12] |
| Sulfonamide Derivatives | Significant inhibition | Varies by derivative | A 2-azetidinone analogue (9e) from this series showed significant in vivo reduction of total cholesterol, LDL-C, and triglycerides. | [11] |
Experimental Protocols: A Guide to Evaluation
The following sections detail the standardized methodologies for assessing the efficacy of cholesterol absorption inhibitors.
This assay is a cornerstone for the preliminary screening of potential cholesterol absorption inhibitors.[2][11]
Principle: Differentiated Caco-2 cells form a monolayer that simulates the intestinal barrier.[13] The ability of a test compound to inhibit the uptake of radiolabeled or fluorescently tagged cholesterol from micelles is quantified.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Micelle Preparation:
-
Prepare micelles containing radiolabeled cholesterol (e.g., [³H]-cholesterol) or a fluorescent analog (e.g., NBD-cholesterol), phospholipids, and bile salts to mimic the intraluminal environment.[13]
-
-
Inhibition Assay:
-
Pre-incubate the differentiated Caco-2 cell monolayers with the test pyrrole-2,5-dione derivatives at various concentrations for a specified period (e.g., 2 hours).
-
Add the cholesterol-containing micelles to the apical side of the monolayer and incubate.
-
After incubation, wash the cells extensively to remove any non-internalized cholesterol.
-
-
Quantification:
-
Lyse the cells and measure the amount of internalized labeled cholesterol using liquid scintillation counting (for radiolabels) or fluorescence spectroscopy (for fluorescent analogs).
-
Normalize the cholesterol uptake to the total protein content of the cell lysate.
-
Calculate the percentage inhibition relative to a vehicle-treated control.
-
Caption: Workflow for the in vitro Caco-2 cholesterol uptake assay.
Promising candidates from in vitro screening are further evaluated in animal models of hyperlipidemia.
Principle: The ability of a test compound to lower plasma cholesterol and other lipid parameters is assessed in animals fed a high-fat or high-cholesterol diet.
General Protocol:
-
Animal Model:
-
Use appropriate animal models such as rats or mice. Hyperlipidemia can be induced by feeding a high-fat/high-cholesterol diet or by administering agents like Triton WR-1339.[18]
-
-
Dosing and Treatment:
-
Administer the test pyrrole-2,5-dione derivative orally to the animals for a defined period.
-
Include a vehicle control group and a positive control group (e.g., treated with ezetimibe).
-
-
Blood Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the treatment period.
-
Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the treated groups with the control groups to determine the in vivo efficacy of the test compound.
-
Beyond Cholesterol Inhibition: Additional Therapeutic Benefits
Intriguingly, several pyrrole-2,5-dione derivatives have demonstrated beneficial effects beyond cholesterol absorption inhibition. For instance, compounds like 14q and 20 have shown anti-inflammatory and antioxidant properties, which are highly relevant in the context of atherosclerosis, a disease with a significant inflammatory component.[1][2][12] These pleiotropic effects make pyrrole-2,5-diones a particularly attractive class of compounds for the development of new anti-atherosclerotic therapies.
Conclusion and Future Directions
The comparative analysis reveals that pyrrole-2,5-diones are a promising class of cholesterol absorption inhibitors, with some derivatives exhibiting efficacy comparable or even superior to the established drug ezetimibe in in vitro models.[12] Their straightforward synthesis and the potential for dual action as both cholesterol-lowering and anti-inflammatory agents warrant further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and pharmacokinetic properties, as well as conducting comprehensive in vivo studies to validate their therapeutic potential for the treatment of hypercholesterolemia and the prevention of cardiovascular disease.
References
-
Xia, Y., Zhu, L., Yuan, X., & Wang, Y. (2019). Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress. Chemical Biology & Drug Design, 16(2), e1800189. [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of 2‐Azetidinone and 1H‐Pyrrole‐2,5‐dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress | Request PDF. [Link]
-
Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 954-959. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(9), 2329-2336. [Link]
-
ResearchGate. (n.d.). Cholesterol Uptake Assay with Caco-2 cells, applying Protocol #4.... [Link]
-
Gstraunthaler, G., & Seppi, T. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Cells, 9(4), 939. [Link]
-
Ingle, K., & Sarris, J. (2010). CACO-2 cell lines in drug discovery- An updated perspective. Journal of Pharmacy Research, 3(4), 738-742. [Link]
-
Gstraunthaler, G., & Seppi, T. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Cells, 9(4), 939. [Link]
-
Patsnap Synapse. (2025, March 11). What are the therapeutic applications for NPC1L1 inhibitors?[Link]
-
Szychowska, K., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2848. [Link]
-
Wikipedia. (n.d.). Cholesterol absorption inhibitor. [Link]
-
Lattmann, E., et al. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Annals of Medical and Chemical Research, 1(2), 1007. [Link]
-
Al-Qirim, T., et al. (2024). Synthesis and lipid-lowering properties of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Journal of Applied Pharmaceutical Science, 14(03), 064-070. [Link]
-
Li, J., et al. (2022). First Discovery of Cholesterol-Lowering Activity of Parthenolide as NPC1L1 Inhibitor. Molecules, 27(19), 6296. [Link]
-
Kumar, R., & Singh, V. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Life Sciences, 4(2), 224-227. [Link]
-
ResearchGate. (n.d.). (A) Diagram of the mechanism of action of NPC1L1 in cholesterol.... [Link]
-
Wang, Y., et al. (2022). The role of NPC1L1 in cancer. Frontiers in Oncology, 12, 951475. [Link]
Sources
- 1. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol absorption inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for NPC1L1 inhibitors? [synapse.patsnap.com]
- 5. First Discovery of Cholesterol-Lowering Activity of Parthenolide as NPC1L1 Inhibitor [mdpi.com]
- 6. Frontiers | The role of NPC1L1 in cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents [jscimedcentral.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cibtech.org [cibtech.org]
- 11. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jbclinpharm.org [jbclinpharm.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
